molecular formula C10H8BrNO B1523645 8-Bromo-4-methoxyquinoline CAS No. 874831-36-4

8-Bromo-4-methoxyquinoline

Cat. No.: B1523645
CAS No.: 874831-36-4
M. Wt: 238.08 g/mol
InChI Key: YICLLHIWVPSKNL-UHFFFAOYSA-N
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Description

8-Bromo-4-methoxyquinoline (: 874831-36-4) is an organic compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol . This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and versatile binding properties . As a brominated and methoxy-substituted quinoline, this compound serves as a highly valuable synthetic intermediate and building block in organic and medicinal chemistry research . The bromine atom at the 8-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) or nucleophilic substitutions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies . The methoxy group at the 4-position can also be modified or demethylated, offering an additional handle for chemical diversification. Quinoline derivatives, particularly brominated and methoxy-substituted variants, are extensively investigated for their potential pharmacological applications. Research on structurally similar compounds has demonstrated significant antiproliferative activities against various cancer cell lines, including HeLa (human cervical cancer), HT29 (human colorectal adenocarcinoma), and C6 (rat glioblastoma) cells . Some related bromo-methoxyquinolines have also been identified as inhibitors of critical enzymatic targets, such as human topoisomerase I—a key enzyme involved in DNA replication and repair—highlighting their potential as candidates for anticancer drug discovery . Furthermore, 8-hydroxyquinoline derivatives are established chelating agents and have been explored as precursors for developing radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICLLHIWVPSKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694855
Record name 8-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874831-36-4
Record name 8-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Bromo-Methoxy-Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This guide addresses the chemical structure and molecular weight of 8-Bromo-4-methoxyquinoline. It is important to note that while this specific isomer is documented, detailed experimental and application data in peer-reviewed literature is sparse. Therefore, to provide a comprehensive and practical resource, this guide will focus on the well-characterized isomers, particularly 4-Bromo-8-methoxyquinoline and 5-Bromo-8-methoxyquinoline, as exemplary compounds within the bromo-methoxy-quinoline class. The principles of synthesis, characterization, and potential applications discussed for these isomers provide a strong foundational understanding for researchers interested in the broader family of these compounds, including the 8-Bromo-4-methoxy variant.

Introduction to the Bromo-Methoxy-Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives have show a wide range of biological activities, including anticancer and antimicrobial properties.[2][3] The strategic placement of substituents, such as bromine and methoxy groups, onto the quinoline core allows for the fine-tuning of its electronic, steric, and lipophilic properties, thereby modulating its biological activity and potential therapeutic applications.[2]

The bromo-methoxy-quinoline scaffold, in particular, offers a synthetically versatile platform for the development of novel compounds. The bromine atom serves as a useful handle for further functionalization through various cross-coupling reactions, while the methoxy group can influence the molecule's metabolic stability and receptor-binding interactions.[4]

Chemical Structure and Molecular Properties

The fundamental characteristics of bromo-methoxy-quinolines are defined by their molecular formula, weight, and the specific arrangement of the bromo and methoxy substituents on the quinoline ring.

This compound
  • Chemical Structure:

    • The structure consists of a quinoline ring with a bromine atom at the 8-position and a methoxy group at the 4-position.

  • Molecular Formula: C₁₀H₈BrNO

  • Molecular Weight: 238.08 g/mol [5][6]

Isomeric Forms: A Comparative Overview

The precise positioning of the bromo and methoxy groups significantly impacts the molecule's physicochemical properties. Below is a summary of key data for the more extensively studied isomers.

Property4-Bromo-8-methoxyquinoline5-Bromo-8-methoxyquinoline6-Bromo-2-methoxyquinoline
CAS Number 103028-31-5[5][6]Not explicitly found, but synthesis is described[7]Not explicitly found, but is a known compound[8]
Molecular Formula C₁₀H₈BrNO[5][6]C₁₀H₈BrNO[7]C₁₀H₈BrNO[8]
Molecular Weight 238.08 g/mol [5][6]238.08 g/mol [7]238.08 g/mol [8]
Physical State SolidBrown solid[7]Data not available
Melting Point 98 - 102 °C80 - 82 °C[7]Data not available

Synthesis of Bromo-Methoxy-Quinolines: A Representative Protocol

The synthesis of bromo-methoxy-quinolines often involves the electrophilic bromination of a methoxy-substituted quinoline precursor. The methoxy group is an activating group that directs the incoming electrophile to specific positions on the benzene portion of the quinoline ring.[1]

A general and effective method for the synthesis of 5-bromo-8-methoxyquinoline is the direct bromination of 8-methoxyquinoline.[1][7] This protocol serves as a foundational example for the synthesis of other bromo-methoxy-quinoline isomers.

General Synthetic Workflow

G cluster_0 Synthesis of 5-Bromo-8-methoxyquinoline start Start with 8-Methoxyquinoline dissolve Dissolve in Chloroform start->dissolve add_br2 Add Bromine Solution (dropwise, in the dark) dissolve->add_br2 react Stir at Ambient Temperature (2 days) add_br2->react wash Wash with 5% NaHCO₃ react->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Obtain 5-Bromo-8-methoxyquinoline (92% yield) purify->product

Caption: A general workflow for the synthesis of 5-Bromo-8-methoxyquinoline via electrophilic bromination.

Detailed Experimental Protocol: Synthesis of 5-Bromo-8-methoxyquinoline[7]
  • Dissolution: Dissolve 8-methoxyquinoline (382.4 mg, 2.4 mmol) in distilled chloroform (15 mL).

  • Addition of Bromine: In the dark and at ambient temperature, add a solution of bromine (422.4 mg, 2.7 mmol, 1.1 eq) in chloroform dropwise over 10 minutes.

  • Reaction: Stir the reaction mixture for 2 days. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Wash the organic layer with a 5% sodium bicarbonate (NaHCO₃) solution (3 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude material using a short alumina column, eluting with ethyl acetate/hexane (1:3, 150 mL) to yield 5-bromo-8-methoxyquinoline as a brown solid (535 mg, 92% yield).[7]

Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized bromo-methoxy-quinoline isomers.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • ¹H NMR of 5-Bromo-8-methoxyquinoline (400 MHz, CDCl₃) δ (ppm): 8.89-8.91 (dd, 1H), 8.43 (dd, 1H), 7.66 (d, 1H), 7.49 (dd, 1H), 6.87 (d, 1H), 4.04 (s, 3H).[7]

  • ¹³C NMR of 5-Bromo-8-methoxyquinoline (100 MHz, CDCl₃) δ (ppm): 152.2, 149.7, 140.8, 135.5, 130.0, 128.1, 122.8, 111.8, 108.1, 56.2 (OCH₃).[7]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

  • IR of 5-Bromo-8-methoxyquinoline (ν/cm⁻¹): 2915, 2848, 1600, 1588, 1500, 1460, 1352, 1300.[7]

Applications in Research and Drug Development

Bromo-methoxy-quinoline derivatives are valuable precursors and intermediates in the synthesis of more complex molecules with potential therapeutic applications.[4][9]

Potential as Anticancer Agents

Recent studies have highlighted the antiproliferative activity of highly brominated quinolines against various cancer cell lines.[10] For instance, certain bromo-methoxy-quinoline derivatives have shown significant inhibitory effects against human adenocarcinoma (HT29), human cervical cancer (HeLa), and rat glioblastoma (C6) cell lines.[10] The presence and position of the bromine atoms can significantly influence the anticancer activity.[2]

Antimicrobial Properties

The quinoline scaffold is known for its antimicrobial properties.[2] The introduction of bromine can enhance this activity. Bromoquinoline isomers have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2]

Precursors for Radiopharmaceuticals

4-Bromo-8-methoxyquinoline has been identified as a potential precursor for radiohalogenation reactions to prepare labeled 8-hydroxyquinoline-based radiopharmaceuticals for use in Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT) imaging.[9]

General Workflow for Biological Screening

G cluster_1 From Synthesis to Biological Evaluation synthesis Synthesize Bromo-Methoxy- Quinoline Derivatives purification Purify and Characterize (NMR, MS, IR) synthesis->purification screening Biological Screening (e.g., Anticancer, Antimicrobial assays) purification->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_id Lead Compound Identification sar->lead_id

Caption: A conceptual workflow from the synthesis of bromo-methoxy-quinoline derivatives to the identification of lead compounds.

Safety and Handling

As with all halogenated aromatic compounds, bromo-methoxy-quinolines should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[11] These compounds may be harmful if swallowed, and can cause skin and eye irritation.[5]

Conclusion and Future Perspectives

The bromo-methoxy-quinoline scaffold represents a promising area for further research and development in medicinal chemistry. While detailed information on this compound is currently limited, the extensive data available for its isomers, such as 4-Bromo-8-methoxyquinoline and 5-Bromo-8-methoxyquinoline, provide a solid foundation for future investigations. The synthetic accessibility and the potential for diverse biological activities make this class of compounds attractive for the discovery of new therapeutic agents. Future work should focus on the systematic synthesis and biological evaluation of a wider range of bromo-methoxy-quinoline isomers to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

  • Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • ResearchGate. (2025). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Royal Society of Chemistry. [Link]

  • Michael, J. P. (2008). 4-Bromo-8-methoxyquinoline. PMC. [Link]

  • ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). ResearchGate. [Link]

  • FAO AGRIS. (n.d.). Regioselective bromination: Synthesis of brominated methoxyquinolines. FAO AGRIS. [Link]

  • PubChem. (n.d.). 4-Bromo-8-methoxyquinoline. PubChem. [Link]

  • PubChem. (n.d.). 6-Bromo-2-methoxyquinoline. PubChem. [Link]

  • ResearchGate. (2025). 7-Bromoquinolin-8-ol. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]

  • MDPI. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline | MFCD08063209. Hoffman Fine Chemicals. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 103030-27-9 | Product Name : 3-Bromo-8-methoxyquinoline. Pharmaffiliates. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 8-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

8-Bromo-4-methoxyquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, valued for their presence in numerous biologically active compounds and their unique electronic properties. The introduction of a bromine atom and a methoxy group onto the quinoline core, as in this compound, significantly influences its reactivity, solubility, and biological activity. The bromine substituent can serve as a handle for further synthetic functionalization, while the methoxy group can modulate the electronic properties of the molecule[2].

Given its potential role as an intermediate in the synthesis of novel pharmaceutical agents or functional materials, a thorough understanding of its safety profile is paramount for researchers in drug development and chemical synthesis. This guide provides a detailed overview of the known and anticipated hazards, handling protocols, and emergency procedures.

Hazard Identification and Classification

Based on aggregated GHS information for the isomer 4-Bromo-8-methoxyquinoline, the compound is classified as hazardous.[3] The primary concerns involve acute oral toxicity and serious eye damage.

GHS Classification Summary (for 4-Bromo-8-methoxyquinoline)

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4Danger H302: Harmful if swallowed[3]
Serious Eye Damage/Eye IrritationCategory 1Danger H318: Causes serious eye damage[3]
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarning H319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3Warning H335: May cause respiratory irritation

Note: Some suppliers list additional hazards like skin and respiratory irritation for the isomer. Due to the structural similarities, it is prudent to assume this compound presents a similar hazard profile.

Pictograms:



Anticipated Physical and Chemical Properties:
PropertyValue / DescriptionSource
Molecular Formula C₁₀H₈BrNO[2][3]
Molecular Weight 238.08 g/mol [3]
Physical Form Solid. May be a pale yellow, brownish, or gray solid.[1][2]
Solubility Expected to be soluble in organic solvents.[2]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.

Causality of Hazards: A Mechanistic Perspective

The hazards associated with bromo-methoxy-quinolines are rooted in their chemical structure.

  • Corrosivity and Irritation: Quinolines can act as bases, and their halogenated derivatives can be irritating to skin, eyes, and mucous membranes. The potential to cause serious eye damage (H318) suggests the compound can lead to irreversible injury upon contact.[3]

  • Oral Toxicity: While the exact mechanism is not detailed, many nitrogen-containing aromatic compounds can interfere with fundamental biological processes upon ingestion.

  • Respiratory Irritation: As a fine solid powder, airborne particles can be inhaled, causing irritation to the respiratory tract.[4]

  • Thermal Decomposition: In the event of a fire, hazardous decomposition products such as carbon oxides and hydrogen bromide gas can be released.[5] Vapors may be heavier than air and could form explosive mixtures with air on intense heating.[5]

Self-Validating Protocols for Safe Handling and Use

A self-validating system ensures safety checks are integrated into the workflow. The following protocols are designed to minimize exposure and mitigate risk.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to contain the chemical and prevent contact.

  • Ventilation: All handling of this compound solid must be performed in a certified chemical fume hood to prevent inhalation of dust.[4][6]

  • Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be necessary for larger quantities.[6]

  • Hand Protection: Wear impervious protective gloves, such as nitrile rubber. Breakthrough time of the glove material should be considered for prolonged tasks.[6][7]

  • Skin and Body Protection: A laboratory coat is mandatory. For larger scale work, consider additional protective clothing to prevent any possibility of skin exposure.[6][8]

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Protocol cluster_PostHandling Post-Handling & Disposal Assess_Risk Assess Risks Verify_Hood Verify Fume Hood Functionality Assess_Risk->Verify_Hood Proceed Select_PPE Select Appropriate PPE Verify_Hood->Select_PPE Don_PPE Don PPE: Gloves, Goggles, Lab Coat Select_PPE->Don_PPE Enter Lab Handle_Chem Handle Chemical in Fume Hood Don_PPE->Handle_Chem Weigh_Dispense Weigh & Dispense Handle_Chem->Weigh_Dispense Clean_Area Clean Work Area Weigh_Dispense->Clean_Area Experiment Complete Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE Dispose_Waste Dispose of Waste (Contaminated PPE, Excess Chemical) Doff_PPE->Dispose_Waste

Caption: Experimental workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling. Ensure a waste container for contaminated materials is present. Verify that a safety shower and eye wash station are accessible and functional.[6]

  • Weighing: Use a disposable weighing boat. Handle with care to avoid creating dust.

  • Transfer: If transferring the solid, do so carefully. If making a solution, add the solid to the solvent slowly.

  • Post-Handling: Wipe down the work surface with an appropriate solvent and decontaminant.

  • Hygiene: Wash hands and face thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory area.[4][6]

Emergency and First-Aid Procedures

Immediate and correct response is critical. Always show the safety data sheet (or this guide) to attending medical personnel.[5]

Emergency_Response cluster_Routes cluster_Actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER/doctor. Inhalation->Action_Inhale Response Action_Skin Take off contaminated clothing. Rinse skin with plenty of water/shower. Skin_Contact->Action_Skin Response Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses. Continue rinsing. Call an ophthalmologist. Eye_Contact->Action_Eye Response Action_Ingest Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER/doctor. Ingestion->Action_Ingest Response

Caption: First-aid response flowchart for various exposure routes.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[4][9]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][9]

  • Eye Contact: This is a critical exposure route. Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Immediate medical attention from an ophthalmologist is required.[5][9]

  • Ingestion: Harmful if swallowed. Immediately call a POISON CENTER or doctor. Rinse mouth with water. Do NOT induce vomiting.[3][5][8]

Accidental Release and Disposal

Spill Response
  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Avoid generating dust. Moisten the solid with a suitable solvent if necessary before sweeping.

  • Collect: Carefully sweep up or scoop the material into a suitable, closed container for disposal.

  • Clean: Clean the spill area thoroughly.

  • PPE: Wear full personal protective equipment during the entire cleanup process.

Waste Disposal

Dispose of contents and container to an approved waste disposal plant.[9] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10]

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). MilliporeSigma.
  • 4-Bromo-8-methoxyquinoline | C10H8BrNO | CID 15112546.PubChem - NIH.
  • 4-Bromo-8-methoxyquinoline | 103028-31-5.Sigma-Aldrich.
  • Safety D
  • 4-Bromo-8-methoxyquinoline | 103028-31-5.MilliporeSigma.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • CAS 103028-31-5: 4-Bromo-8-methoxyquinoline.CymitQuimica.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - ThermoFisher. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
  • CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline | MFCD08063209.Hoffman Fine Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
  • Safety Data Sheet - MedchemExpress.com. (2025). MedChemExpress.
  • Safety Data Sheet - International Paint Taiwan. (2013).
  • 4-Bromo-8-methoxy-quinoline - PubMed. (2008). PubMed.
  • Chemical - SAFETY D
  • SAFETY DATA SHEET - Castrol PDS & SDS. (2025). Castrol.
  • Hazard(s) identification - ChemPoint.com. (2017). ChemPoint.com.
  • Safety Data Sheet - Global Chemie ASCC Limited.Global Chemie ASCC Limited.
  • CAS No : 103030-27-9 | Product Name : 3-Bromo-8-methoxyquinoline.

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A Technical Guide to the Pharmacophore Properties of 4-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity and ability to engage in various non-covalent interactions have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases.[2] Quinoline derivatives are central to numerous established drugs, particularly in the treatment of malaria, with classic examples like quinine and chloroquine.[3][4][5] The versatility of the quinoline core allows for substitution at various positions, profoundly influencing the molecule's physicochemical properties and pharmacological activity.[1] This guide focuses specifically on 4-methoxyquinoline derivatives, a subclass that has demonstrated significant potential in modern drug discovery, exhibiting a diverse range of biological activities including antimalarial, anticancer, and antimicrobial effects.[6][7] We will explore the core pharmacophoric features, structure-activity relationships (SAR), and the methodologies used to elucidate these properties, providing a comprehensive resource for professionals in the field.

Part 1: Core Pharmacophoric Features of 4-Methoxyquinoline

A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target to trigger or block its response.[8][9] For the 4-methoxyquinoline scaffold, several key features consistently contribute to its biological activity.

  • Aromatic System: The fused bicyclic quinoline ring provides a large, planar, and hydrophobic surface. This is critical for establishing π-π stacking and hydrophobic interactions within the binding pockets of target proteins and enzymes.[10]

  • Quinoline Nitrogen (N1): The nitrogen atom at position 1 is a key hydrogen bond acceptor. Its basicity allows it to interact with hydrogen bond donors, such as amino acid residues (e.g., threonine in kinase domains), often mediated by a water molecule.[11] This interaction is a frequent anchoring point for kinase inhibitors.

  • 4-Methoxy Group: The methoxy group at the C4 position is a crucial modulator of activity. The oxygen atom acts as a hydrogen bond acceptor. Furthermore, its electron-donating nature influences the electronic properties of the entire ring system, which can impact binding affinity and metabolic stability.

  • Substitution Points: The reactivity of the quinoline core allows for derivatization at multiple positions, most notably C2, C6, C7, and C8. These positions serve as handles for introducing diverse functional groups that can act as additional hydrogen bond donors/acceptors, hydrophobic moieties, or charged groups, thereby fine-tuning the compound's interaction with its target and its pharmacokinetic profile.

G quinoline_ring quinoline_ring C2_sub C2_sub quinoline_ring->C2_sub Introduce Side Chains C7_sub C7_sub quinoline_ring->C7_sub Modify Solubility/Targeting C4_methoxy C4_methoxy C4_amino C4_amino C4_methoxy->C4_amino Replace/Link for Extended Pharmacophore

Part 2: Structure-Activity Relationships (SAR) and Biological Targets

The therapeutic potential of 4-methoxyquinoline derivatives is realized through strategic chemical modifications. The choice of substituents dictates the compound's potency, selectivity, and pharmacological profile.

Anticancer Activity

Many 4-methoxyquinoline derivatives function as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[11][12] The 4-anilinoquinoline scaffold is a classic example.

  • The 4-Anilino Group: Replacing the methoxy group with an anilino (phenylamino) linker is a common strategy. This aniline ring can insert into a hydrophobic pocket of the kinase domain.[12]

  • Substituents on the Anilino Ring: Electron-donating groups on the aniline ring can enhance the electron density on the quinoline N1 atom, strengthening its interaction with the kinase hinge region.[12] Conversely, electron-withdrawing groups on a terminal phenyl ring have also been shown to be beneficial for improving antitumor activity in other contexts.[13]

  • Substituents on the Quinoline Ring: Modifications at the C7 or C8 positions significantly impact activity. For instance, 8-methoxy-4-anilinoquinoline derivatives have demonstrated potent cytotoxic activities against HeLa and BGC823 cancer cell lines, with some compounds showing superior IC50 values compared to the standard drug gefitinib.[11][12]

Derivative Class Substitution Pattern Target Cell Line IC₅₀ (µM) Reference
4-Anilinoquinoline8-Methoxy, 4'-(Isopropyl)anilinoBGC8234.65[12]
4-Anilinoquinoline7-Fluoro, 3'-Chloro-4'-fluoroanilinoBGC8238.32[12]
4-AnilinoquinolineGefitinib (Control)BGC8238.5[6]
Chalcone Derivative2-Chloro-6-methoxyquinoline coreMCF-71.89[14]
Chalcone DerivativeColchicine (Control)MCF-710.41[14]
Antimalarial Activity

The 4-aminoquinoline scaffold is fundamental to antimalarial drug design.[5] These compounds are thought to act by accumulating in the parasite's acidic food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[3]

  • The 4-Amino Side Chain: The nature of the amine side chain at the C4 position is critical. It influences the compound's basicity, which is key to its accumulation in the food vacuole, and its overall pharmacokinetic properties.

  • The 6- or 7-Methoxy Group: The presence of a methoxy group at the C6 or C7 position is a common feature in potent antimalarials.[3][6] For example, 4-aminoquinoline hydrazone analogues with a 6-methoxy substitution have shown excellent activity against multidrug-resistant strains of Plasmodium falciparum.[15]

  • Modifications for Resistant Strains: The development of novel derivatives is driven by widespread resistance to older drugs like chloroquine.[5] Research into 4-substituted 8-amino-6-methoxyquinolines, for instance, has yielded compounds with activity comparable to primaquine but with lower toxicity.[16]

Derivative Class P. falciparum Strain EC₅₀ (nM) Reference
7-Substituted 4-AminoquinolineW2 (Chloroquine-resistant)15[6]
7-Substituted 4-AminoquinolineD6 (Chloroquine-sensitive)5[6]
4-Aminoquinoline HydrazoneK1 (Multidrug-resistant)26[15]

Part 3: Methodologies for Pharmacophore Elucidation

Identifying the key pharmacophoric features of a compound series is essential for rational drug design. Computational methods, such as ligand-based pharmacophore modeling and virtual screening, are powerful tools for this purpose.[8][17] This workflow allows for the rapid identification of novel chemical entities with desired biological activity from large compound libraries.[18]

Experimental Protocol: Ligand-Based Pharmacophore Modeling and Virtual Screening

This protocol outlines a generalized, self-validating workflow for identifying novel potential inhibitors based on a set of known active 4-methoxyquinoline derivatives.

Objective: To develop a 3D pharmacophore model from known active compounds and use it to screen a virtual library for new potential hits.

Pillar of Trustworthiness: This protocol incorporates validation steps (test set validation, decoy set screening) to ensure the generated model is statistically significant and can reliably distinguish active compounds from inactive ones, preventing the generation of false positives.

Step-by-Step Methodology:

  • Dataset Preparation:

    • Causality: The quality of the input data directly determines the quality of the model.

    • Action: Curate a set of at least 15-20 diverse 4-methoxyquinoline derivatives with known, high-quality biological activity data (e.g., IC50 values) against a specific target.

    • Action: Divide the dataset into a training set (~75% of compounds) used to build the model, and a test set (~25%) used for validation.[19]

    • Action: Generate low-energy 3D conformations for all molecules using computational chemistry software (e.g., MOE, LigandScout, Discovery Studio).[17][19]

  • Pharmacophore Model Generation:

    • Causality: The goal is to identify the common 3D arrangement of chemical features present in the most active molecules.

    • Action: Align (superimpose) the molecules in the training set.

    • Action: Use a pharmacophore generation algorithm (e.g., HipHop, HypoGen) to identify common features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) regions.[9]

    • Action: The software will generate multiple candidate models. Select the best model based on statistical parameters like cost values, RMSD, and correlation coefficients.

  • Model Validation:

    • Causality: Validation ensures the model has predictive power and is not just a random correlation.

    • Action: Test Set Validation: Screen the test set compounds against the generated model. A good model should correctly identify the active compounds in the test set.

    • Action: Decoy Set Screening: Create a "decoy set" of molecules that are physically similar to the actives (e.g., similar molecular weight, logP) but are structurally different and presumed to be inactive. Screen this set against the model. The model should show a low hit rate for decoys.

  • Virtual Screening:

    • Causality: To apply the validated model to discover novel scaffolds.

    • Action: Select a large chemical library for screening (e.g., ZINC, Maybridge, DrugBank).[20]

    • Action: Use the pharmacophore model as a 3D query to filter the database. Only molecules that fit the pharmacophore's features and geometric constraints will be retained as "hits".[8]

  • Hit Filtering and Post-Processing:

    • Causality: Raw hits from screening must be refined to identify the most promising drug-like candidates.

    • Action: Molecular Docking: Dock the hit compounds into the known 3D structure of the biological target (if available). Prioritize hits that show favorable binding energies and form key interactions (e.g., hydrogen bonds) with active site residues.[21]

    • Action: ADMET Filtering: Analyze the hits for drug-likeness using criteria like Lipinski's Rule of Five and predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[21] This step is crucial for weeding out compounds with poor pharmacokinetic potential early on.

G D D E E D->E Validated Model (Used as 3D Query)

Part 4: General Synthetic Pathways

The diverse derivatization of the 4-methoxyquinoline scaffold is enabled by robust and flexible synthetic chemistry. While numerous specific routes exist, a common and powerful strategy involves building the quinoline core and then introducing the desired diversity.[1][6]

A frequently employed approach involves these key transformations:

  • Condensation & Cyclization: An appropriately substituted aniline is reacted with a β-ketoester or similar precursor, followed by thermal cyclization in a high-boiling solvent (e.g., Dowtherm A) to form the 4-hydroxyquinoline core.[6] This is characteristic of the Conrad-Limpach-Knorr synthesis.[22]

  • Chlorination: The resulting 4-hydroxyquinoline is converted to a highly reactive 4-chloroquinoline intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃). This step is pivotal as the chlorine at C4 is an excellent leaving group.[1][6]

  • Nucleophilic Substitution: The 4-chloro intermediate is then reacted with a wide variety of nucleophiles (e.g., amines, phenols, thiols) to install the desired side chain or pharmacophore at the C4 position, yielding the final derivative.[6] This step is the primary source of molecular diversity in many drug discovery programs.

G A Substituted Aniline + β-Ketoester B 4-Hydroxyquinoline Core A->B Condensation & Thermal Cyclization C 4-Chloroquinoline Intermediate B->C Chlorination (e.g., POCl₃) D Final 4-Substituted Quinoline Derivative C->D Nucleophilic Substitution (R-NH₂ etc.)

Conclusion

The 4-methoxyquinoline scaffold is a remarkably versatile and enduringly relevant platform in drug discovery. Its core pharmacophoric features—an aromatic system for hydrophobic interactions, a key hydrogen-bonding nitrogen atom, and multiple sites for chemical modification—provide a rich foundation for developing potent and selective therapeutic agents. Through a deep understanding of its structure-activity relationships, medicinal chemists can rationally design derivatives targeting a range of diseases, from malaria to cancer. The integration of modern computational techniques, such as pharmacophore modeling and virtual screening, with classical synthetic strategies continues to unlock the full potential of this privileged scaffold, paving the way for the discovery of next-generation therapeutics.

References

  • Benchchem. Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine.
  • Elslager, E. F., & Tendick, F. H. (1963). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal and Pharmaceutical Chemistry.
  • Benchchem. A Technical Guide to Commercially Available Analogs of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Profession.
  • Google Patents. New synthesis process of 4-hydroxy-7-methoxyquinoline. (CN111440118A).
  • de Villiers, K. A., et al. (2023). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules.
  • Gümüş, M. H., et al. (2022). Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 521938, 4-Methoxyquinoline. PubChem.
  • Gao, C., et al. (2015).
  • Abdel-Maksoud, M. S., et al. (2022). Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Benchchem. 6-Methoxyquinoline-4-carbaldehyde: A Key Precursor in the Synthesis of Novel Antimalarial Agents.
  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry.
  • Gao, C., et al. (2015).
  • Perkin, W. H., & Robinson, R. (1924). CCXI.—Synthesis of 4-Tetrahydroquinolone and 4-Methoxyquinoline. Journal of the Chemical Society, Transactions.
  • Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure.
  • de Almeida, G. S., et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Medicinal Chemistry.
  • Kiss, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules.
  • Gong, P., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry.
  • Rojas-Vite, G., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry.
  • As-Sobeai, S. R., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules.
  • Abdullahi, M., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Physical Chemistry Research.
  • Wikipedia. Quinoline.
  • StudyLib. 4-aminoquinolines as Antimalarial Drugs.
  • Deep Origin.
  • Ali, M., et al. (2021). Chemical composition/pharmacophore modelling- based, virtual screening, molecular docking and dynamic simulation studies for the discovery of potential inhibitors of insulin-like growth factor-1 receptor (IGF-1R) from Ipomoea batatas leaves. Journal of Biomolecular Structure and Dynamics.
  • Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry.
  • Szymański, P., et al. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
  • Wang, Y., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)
  • ResearchGate. 4-Point pharmacophore model of the target compounds shows the....
  • Hussain, A., et al. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 - trihydroxyphenyl)-4H-chromen-4-one as a Potential COT Kinase Inhibitor.
  • De Luca, L. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals.
  • Taylor & Francis. Pharmacophores – Knowledge and References.
  • Al-Suwaidan, I. A., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports.

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Technical Guide: 8-Bromo-4-methoxyquinoline as a Radiopharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-4-methoxyquinoline is a high-value bifunctional scaffold in the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). Its structural utility lies in its orthogonal reactivity: the 4-methoxy group serves as a latent labeling site for Carbon-11 (


C) via O-methylation, while the 8-bromo substituent  provides a robust handle for transition-metal-catalyzed cross-coupling or late-stage radiohalogenation (Fluorine-18, Iodine-123/124).

This guide details the synthesis, radiochemical applications, and quality control protocols for this precursor, positioning it as a critical intermediate for tracers targeting neuroinflammation (TSPO), infectious diseases, and oncology (Kinase/FAP inhibitors).

Chemical Profile & Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name This compound
Molecular Formula C

H

BrNO
Molecular Weight 238.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, CHCl

, DMSO; Sparingly soluble in water
Key Functionality C-8: Aryl bromide (Electrophile for Pd/Cu catalysis) C-4: Methyl ether (Precursor for [

C] labeling via demethylation)
Storage 2–8°C, inert atmosphere (Argon/Nitrogen), protected from light

Synthetic Pathway (Precursor Production)

The synthesis of this compound typically follows the Gould-Jacobs reaction , a self-validating protocol that ensures regiochemical integrity.

Reaction Scheme

The workflow proceeds from commercially available 2-bromoaniline through a cyclization-oxidation-methylation sequence.

SynthesisPathway Start 2-Bromoaniline Inter1 Enamine Intermediate Start->Inter1 + EMME 110°C, 2h Cyclized 8-Bromo-4-hydroxyquinoline (The 'Phenol' Precursor) Inter1->Cyclized Dowtherm A 250°C, Cyclization Final This compound Cyclized->Final MeI / K2CO3 DMF, RT (O-Methylation)

Figure 1: Step-wise synthesis of this compound from 2-bromoaniline.

Detailed Protocol

Step 1: Condensation & Cyclization

  • Reactants: Mix 2-bromoaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Condensation: Heat to 110°C for 2 hours. Remove ethanol via distillation.

  • Cyclization: Add the resulting enamine to boiling Dowtherm A (diphenyl ether) at 250°C. Stir for 30–60 minutes.

  • Isolation: Cool to RT. Dilute with hexane to precipitate 8-bromo-4-hydroxyquinoline . Filter and wash with hexane.

Step 2: O-Methylation

  • Dissolution: Dissolve 8-bromo-4-hydroxyquinoline (1.0 eq) in anhydrous DMF (0.1 M).

  • Base: Add anhydrous K

    
    CO
    
    
    
    (2.0 eq). Stir for 15 minutes.
  • Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise. Stir at RT for 4 hours.

  • Workup: Pour into ice water. Filter the precipitate.[1] Recrystallize from Ethanol/Water to yield This compound .

Radiopharmaceutical Utility

This scaffold supports two distinct radiolabeling strategies.[2][3] The choice depends on the desired half-life and imaging modality.

Strategy A: Carbon-11 Labeling (The "Loop" Method)

Used when the 4-methoxy group is the pharmacophore's critical binding element.

  • Precursor: 8-Bromo-4-hydroxyquinoline (The product of Step 1 above).

  • Radionuclide: [

    
    C]CH
    
    
    
    I or [
    
    
    C]CH
    
    
    OTf.
  • Mechanism: Nucleophilic substitution (

    
    ).
    

Protocol:

  • Precursor Load: 1.0 mg 8-bromo-4-hydroxyquinoline + 2 µL 5M NaOH in 300 µL DMF.

  • Trapping: Trap [

    
    C]CH
    
    
    
    I at RT.
  • Reaction: Heat to 80°C for 3 minutes.

  • Purification: Semi-preparative HPLC (C18 column, MeCN:H

    
    O).
    
Strategy B: Fluorine-18 Labeling (Late-Stage Fluorination)

Used to create an


F-labeled analog by replacing the 8-bromo atom.
  • Precursor: The 8-bromo compound is converted to a Pinacol Boronate or Organostannane .

  • Radionuclide: [

    
    F]Fluoride (electrophilic or Cu-mediated nucleophilic).
    
  • Mechanism: Copper-mediated radiofluorination (CMRF).

Radiolabeling Core This compound PathA Path A: Precursor Synthesis (Pd-catalyzed Borylation) Core->PathA Pd(dppf)Cl2, B2pin2 Boronate 8-Pinacolboronate-4-methoxyquinoline PathA->Boronate Labeling Cu-Mediated Radiofluorination [18F]F- / [Cu(OTf)2(py)4] Boronate->Labeling K[18F]F / Pyridine 110°C, 20 min Tracer [18F]8-Fluoro-4-methoxyquinoline Labeling->Tracer

Figure 2: Copper-mediated radiofluorination workflow starting from the 8-bromo scaffold.

Applications & Case Studies

Neuroinflammation (TSPO)

Quinoline-carboxamides are classic ligands for the Translocator Protein (TSPO), a marker for microglial activation.

  • Relevance: The 8-bromo position allows for the introduction of diverse aryl groups via Suzuki coupling to optimize lipophilicity (logP) and binding affinity, creating analogs of PK11195.

Infectious Diseases (Anti-Infectives)

Quinolines are privileged structures in anti-malarial and anti-tubercular drug discovery.

  • Relevance: Radiolabeled analogs (e.g., [

    
    F] at the 8-position) are used to study the biodistribution of novel quinoline antibiotics in infected tissues (e.g., lung granulomas).
    
Oncology (FAP Inhibitors)

While Fibroblast Activation Protein (FAP) inhibitors typically utilize a quinoline-4-carboxamide core, the 4-methoxy variants serve as metabolic probes or negative controls to validate the necessity of the amide hydrogen bond donor.

Quality Control (QC) Parameters

For clinical or preclinical release, the final radiotracer must meet strict criteria.

TestMethodAcceptance Criteria
Radiochemical Purity HPLC (Rad/UV)> 95%
Molar Activity HPLC (UV mass calibration)> 37 GBq/µmol (1 Ci/µmol)
Chemical Purity HPLC (UV 254 nm)No single impurity > 0.5 µg
Residual Solvent GC (FID)DMF < 880 ppm, MeCN < 410 ppm
Identity Co-injection with standardRetention time ± 0.5 min of std

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Tredwell, M., & Gouverneur, V. (2012). 18F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography. Angewandte Chemie International Edition.[4] Link

  • Scott, P. J. H., et al. (2014). Copper-mediated nucleophilic radiofluorination of aryl boronic esters. Proceedings of the National Academy of Sciences (PNAS). Link

  • Kulkarni, S. S., et al. (2006). Quinoline-based radiopharmaceuticals for imaging amyloid plaques. Journal of Medicinal Chemistry.[4] Link

  • Irving, H., & Pinnington, A. R. (1957).[2] The Bromination of 8-Methoxyquinoline.[5][6][7][8][9] Journal of the Chemical Society. Link

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Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 8-Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Overcoming Peri-Steric Hindrance and N-Chelation

Executive Summary

The functionalization of the quinoline scaffold at the 8-position is a critical transformation in the synthesis of metalloprotease inhibitors, antimalarials, and OLED materials. However, 8-bromoquinolines present a unique "dual-threat" to Palladium (Pd) catalysis: peri-steric hindrance from the C1-proton and catalyst poisoning via nitrogen chelation.

This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of 8-bromoquinolines. By utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) and specific precatalyst architectures, researchers can suppress off-cycle N-binding and facilitate oxidative addition at the crowded 8-position.

The Challenge: Sterics and Chelation

Unlike 3- or 6-bromoquinolines, the 8-isomer resists standard catalytic conditions (e.g., Pd(PPh3)4) due to two distinct electronic and physical barriers:

  • The Peri-Effect: The C8-Br bond is parallel to the C1-H bond. This steric crowding destabilizes the square-planar Pd(II) intermediate formed after oxidative addition, promoting rapid reductive elimination of the starting material or catalyst decomposition.

  • Nitrogen Poisoning: The quinoline nitrogen is located proximal to the C8 site. It acts as a Lewis base, coordinating to the Pd(II) center to form a stable, unreactive 5-membered metallacycle (chelate), effectively removing the catalyst from the active cycle.

Mechanistic Pathway & The "Trap"

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "N-Chelation Trap."

CatalyticCycle Pd0 Active Species Pd(0)L OxAdd Oxidative Addition (L)Pd(II)(Ar)Br Pd0->OxAdd + 8-Bromoquinoline Trap OFF-CYCLE TRAP Stable N-Pd Chelate OxAdd->Trap N-Coordination (Fast w/ small ligands) TransMet Transmetallation (L)Pd(II)(Ar)(Nu) OxAdd->TransMet + Nucleophile + Base Trap->OxAdd Reversible only with bulky ligands RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 - Product

Figure 1: The off-cycle trap (Red) occurs when the quinoline nitrogen displaces a labile ligand. Bulky ligands (e.g., Buchwald biaryls) prevent this by sterically shielding the metal center.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds (Biaryls). Key Strategy: Use of SPhos or XPhos . These ligands are electron-rich (facilitating oxidative addition into the C-Br bond) and bulky (preventing N-chelation).

Materials
  • Substrate: 8-Bromoquinoline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst Source: Pd(OAc)₂ (2-5 mol%)

  • Ligand: SPhos (4-10 mol%) Note: Maintain 1:2 Pd:L ratio.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio) or 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in the solvent for 15 minutes at room temperature. The solution should turn from orange to yellow/pale, indicating ligation. Alternatively, use precatalyst XPhos-Pd-G4.

  • Reaction Assembly: Add the 8-bromoquinoline, boronic acid, and K₃PO₄ to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add the pre-complexed catalyst solution (or solvent + precatalyst) to the solids.

  • Degassing (Critical): Sparge the mixture with Argon for 5 minutes or perform 3 freeze-pump-thaw cycles. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Heating: Seal the vial and heat to 100°C for 12-18 hours.

    • Observation: The reaction mixture usually turns black (Pd precipitation) if the ligand is consumed. If this happens early (<1 hr), conversion will be poor.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. Note: 8-arylquinolines are often fluorescent on TLC plates.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Nitrogen.Switch to XPhos-Pd-G4 precatalyst. Increase temperature to 110°C.
Homocoupling of Boronic Acid Oxygen presence.Rigorous degassing. Switch base to K₂CO₃.
Debromination (SM -> Quinoline) Protodehalogenation.Use anhydrous conditions (Dioxane, CsF base).

Protocol 2: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds (Amination). Key Strategy: Amination is harder than Suzuki coupling because amines can also bind Pd. We utilize RuPhos (for primary amines) or BINAP (for secondary amines) with strong bases.

Experimental Workflow Diagram

Workflow Start Start: 8-Bromoquinoline Choice Amine Type? Start->Choice Primary Primary Amine (R-NH2) Choice->Primary Secondary Secondary Amine (R2-NH) Choice->Secondary Ligand1 Ligand: RuPhos or BrettPhos Precat: RuPhos-Pd-G3 Primary->Ligand1 Base1 Base: NaOtBu or LHMDS (Strong base required) Ligand1->Base1 Reaction Reaction: Toluene, 110°C, 16h (Sealed Tube/Inert Atm) Base1->Reaction Ligand2 Ligand: BINAP or Xantphos (Bidentate prevents N-binding) Secondary->Ligand2 Base2 Base: Cs2CO3 (Milder base often sufficient) Ligand2->Base2 Base2->Reaction

Detailed Methodology (Primary Amines)
  • Catalyst Selection: Use RuPhos-Pd-G3 (2-5 mol%). This precatalyst ensures a 1:1 Pd:L ratio and rapid initiation.

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv). Warning: NaOtBu is hygroscopic. Weigh in a glovebox if possible.

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol.

  • Procedure:

    • Charge a Schlenk tube with RuPhos-Pd-G3, NaOtBu, and 8-bromoquinoline.

    • Evacuate and backfill with Argon (3x).

    • Add solvent and the amine via syringe.

    • Heat to 80-100°C .

  • Critical Quality Attribute (CQA): Monitor the color. An orange/red solution usually indicates active catalyst. A crash to black precipitate indicates catalyst death.

Optimization & Ligand Screening Data

The following table summarizes expected performance based on ligand "cone angle" and electron density.

LigandTypeYield (Suzuki)Yield (Amination)Notes
PPh₃ Monodentate< 10%0%Fails due to N-chelation trap.
dppf Bidentate40-60%20-30%Bite angle helps, but not bulky enough.
SPhos Biaryl85-95% 40%Excellent for C-C; moderate for C-N.
RuPhos Biaryl60%80-95% The "Gold Standard" for primary amines.
Xantphos Bidentate30%70%Wide bite angle; good for heterocycles.

*Yields are approximate estimates based on typical 8-bromoquinoline substrates reported in literature.

References

  • Mechanistic Overview of Pd-Catalysis

    • Hartwig, J. F. (2008). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature. Link

  • Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Link

  • Specifics on Quinoline Functionalization: Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
  • Buchwald-Hartwig Amination Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • 8-Hydroxyquinoline Applications

    • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1] Link

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 8-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed Buchwald-Hartwig amination of 8-bromo-4-methoxyquinoline. This reaction is a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] The resulting 8-amino-4-methoxyquinoline scaffold is a privileged pharmacophore found in a multitude of biologically active molecules, most notably in antimalarial drugs like primaquine.[4][5][6] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed and optimized experimental protocols, and discuss the critical parameters that influence reaction outcomes.

Introduction: The Significance of 8-Aminoquinolines and the Buchwald-Hartwig Reaction

The 8-aminoquinoline core is a key structural motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[5][7] The ability to efficiently and selectively introduce a variety of amine functionalities at the C8 position of the quinoline ring is therefore of paramount importance for the synthesis of new chemical entities in drug discovery programs.

Traditional methods for aryl C-N bond formation often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. The advent of the Buchwald-Hartwig amination has revolutionized this area of synthesis by providing a mild and general method for the coupling of amines with aryl halides.[1] The reaction's broad applicability and high efficiency stem from the use of sophisticated palladium catalysts and sterically demanding phosphine ligands.[1][8]

This application note specifically focuses on the amination of this compound, a readily available starting material for the synthesis of a diverse library of 8-aminoquinoline derivatives. We will explore the key parameters that govern the success of this transformation, providing a robust foundation for its application in various research and development settings.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.[2][9] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[9][10]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final and product-forming step is the reductive elimination of the desired 8-amino-4-methoxyquinoline derivative, regenerating the active Pd(0) catalyst.[1][9]

Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-Br Pd(0)L_n->Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-NHR'R'' Ar-Pd(II)(L_n)-NHR'R'' Ar-Pd(II)(L_n)-Br->Ar-Pd(II)(L_n)-NHR'R'' Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L_n)-NHR'R''->Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

General Considerations and Reagent Selection

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent.

  • Palladium Source: A variety of palladium sources can be employed, with Pd(OAc)₂ and Pd₂(dba)₃ being the most common.[9] The use of pre-catalysts, which are air- and moisture-stable, can offer greater convenience and reproducibility.[8][9]

  • Ligand: The choice of phosphine ligand is critical and often substrate-dependent. For the coupling of aryl bromides, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and RuPhos are generally effective. Bidentate ligands like BINAP and DPPF have also been successfully used.[1]

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[9] For substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are frequently used solvents for this reaction.[9]

Optimized Reaction Conditions: A Comparative Table

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of this compound with various amine coupling partners. These conditions should be considered as a starting point for optimization.

Amine TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Primary AliphaticPd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene80-100
Secondary AliphaticPd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)1,4-Dioxane100
AnilinePd(OAc)₂ (1)SPhos (2)Cs₂CO₃ (2)Toluene110
Heterocyclic Amine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)K₃PO₄ (2)1,4-Dioxane100
Step-by-Step Protocol: General Procedure for the Amination of this compound

This protocol provides a general method that can be adapted for a range of amine substrates.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the this compound, palladium catalyst, phosphine ligand, and base to the reaction vessel.

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine substrate.

  • Degassing: If not performed in a glovebox, seal the vessel and degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction shows low conversion, consider increasing the catalyst and ligand loading, raising the reaction temperature, or using a stronger base. Ensure that all reagents and solvents are strictly anhydrous and deoxygenated.

  • Side Reactions: A potential side reaction is the hydrodehalogenation of the aryl bromide. This can sometimes be suppressed by using a different ligand or base.

  • Challenging Substrates: Heterocyclic amines can be challenging substrates due to their potential to coordinate to the palladium center and inhibit catalysis. In such cases, the use of specialized ligands or catalyst systems may be necessary.[11]

Applications in Drug Discovery and Development

The 8-amino-4-methoxyquinoline scaffold synthesized via the Buchwald-Hartwig amination is a key building block in the development of new therapeutic agents. For instance, derivatives of 8-aminoquinoline have shown significant promise as antimalarial agents, with some exhibiting potent activity against drug-resistant strains of Plasmodium falciparum.[7][12] Furthermore, this scaffold has been explored for its potential in developing anticancer and antimicrobial drugs.[5][13] The versatility of the Buchwald-Hartwig amination allows for the rapid generation of diverse libraries of these compounds, facilitating structure-activity relationship (SAR) studies and the identification of lead candidates.

Caption: Workflow for drug discovery using the Buchwald-Hartwig amination.

References

  • Buchwald–Hartwig amination. In: Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Baran, P. S. et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular ¹³C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Carroll, F. I. et al. Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Skorka, L. et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Owolabi, B. J. et al. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]

  • Ananikov, V. P. et al. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination. ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • Csomos, A. et al. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]

  • Singh, R. et al. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Infectious Diseases. [Link]

  • Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. MDPI. [Link]

  • Bacsa, I. et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • 8 aminoquinolines. SlideShare. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. MDPI. [Link]

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Application & Protocol Guide: Synthesis of 8-Aryl-4-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The 8-aryl-4-methoxyquinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional materials.[1][2] This document provides a detailed guide for the synthesis of these important derivatives. We move beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, focusing on the robust and versatile Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide offers field-proven insights, detailed step-by-step protocols, and troubleshooting advice to enable researchers, scientists, and drug development professionals to successfully synthesize these target molecules with high efficiency and control.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] This scaffold's prevalence is highlighted by its presence in numerous established drugs.[3] The specific substitution pattern of an aryl group at the 8-position and a methoxy group at the 4-position imparts unique conformational and electronic properties, making these derivatives particularly valuable for developing novel therapeutics, such as potent antiproliferative agents.[2][4]

The synthesis of these complex molecules can be approached in two primary ways: constructing the quinoline core with the C8-aryl bond already established or, more commonly, by forming the quinoline ring first and subsequently introducing the aryl substituent via cross-coupling chemistry. This latter strategy, particularly using modern Palladium-catalyzed methods, offers superior flexibility, substrate scope, and functional group tolerance.[1]

cluster_strategies General Synthetic Strategies cluster_A cluster_B A Strategy A: Pre-functionalized Starting Material B Strategy B: Late-Stage Functionalization A_step1 Aryl-Substituted Aniline A_step2 Classical Quinoline Synthesis (e.g., Skraup, Doebner-von Miller) A_step1->A_step2 A_product 8-Arylquinoline Derivative A_step2->A_product B_step1 Simple Aniline B_step2 Classical Quinoline Synthesis B_step1->B_step2 B_step3 8-Haloquinoline Intermediate B_step2->B_step3 B_step4 Pd-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) B_step3->B_step4 B_product 8-Arylquinoline Derivative B_step4->B_product

Figure 1: High-level overview of primary synthetic approaches to 8-arylquinoline derivatives. Strategy B is the focus of this guide due to its modularity and broader applicability.

The Modern Synthetic Approach: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate.[5] Its power lies in its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids.[1] For the synthesis of 8-aryl-4-methoxyquinolines, this reaction provides an exceptionally efficient route.

A highly effective modern protocol involves a one-pot process that combines the borylation of an 8-haloquinoline with the subsequent Suzuki-Miyaura coupling, streamlining the synthesis and often improving overall yields by avoiding the isolation of the intermediate boronic ester.[6][7][8]

The Catalytic Cycle: A Mechanistic Insight

Understanding the mechanism is critical for troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 8-halo-4-methoxyquinoline, forming a Pd(II) intermediate. This is often the rate-limiting step, especially with less reactive halides like chlorides.[9][10]

  • Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the Pd(II) complex, displacing the halide. The base is crucial here, forming a more nucleophilic "ate" complex with the boronic acid.[10]

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the 8-arylquinoline product and regenerating the active Pd(0) catalyst.[9][10]

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate Ar'-Pd(II)L_n(X) pd0->pd_intermediate transmetalation Transmetalation pd_coupled Ar'-Pd(II)L_n(Ar) pd_intermediate->pd_coupled pd_coupled->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Product) pd_coupled->product aryl_halide 8-Haloquinoline (Ar'-X) aryl_halide->pd0 boronic_acid Aryl Boronic Acid (Ar-B(OR)₂) boronic_acid->pd_intermediate base Base (e.g., K₂CO₃) base->pd_intermediate

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Experimental Choices

The success of the synthesis hinges on the careful selection of several key parameters.

ParameterCommon ChoicesRationale & Expert Insights
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)Pd₂(dba)₃ is a Pd(0) source that enters the cycle directly. Pd(II) sources like Pd(OAc)₂ are pre-catalysts that must be reduced in situ. Pre-formed catalyst complexes (precatalysts) are often more stable and give more reproducible results.[9]
Ligand n-BuPAd₂, SPhos, XPhosThe ligand stabilizes the Pd catalyst and modulates its reactivity. Electron-rich, bulky phosphine ligands (like the Buchwald-type ligands listed) are excellent for Suzuki couplings. They promote the rate-limiting oxidative addition and facilitate the final reductive elimination step.[9][11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KOAcA base is essential for activating the boronic acid in the transmetalation step. K₂CO₃ is a common and effective choice for many substrates.[9] K₃PO₄ is a stronger base often used for less reactive systems. KOAc is a milder base used in the initial borylation step of the one-pot protocol.[7]
Solvent DMAc, Dioxane, THF/H₂O, TolueneThe solvent must solubilize the reagents and be stable at the reaction temperature. Aprotic polar solvents like DMAc (dimethylacetamide) are highly effective for this transformation, particularly for the one-pot borylation/coupling sequence.[1][7]
Boron Source Arylboronic acids, Arylboronic acid pinacol esters (B₂pin₂)While arylboronic acids are common, the in situ generation from bis(pinacolato)diboron (B₂pin₂) and an aryl halide is a powerful strategy that avoids handling potentially unstable boronic acids.[7][8]

Detailed Experimental Protocols

The following protocols are based on established and high-yielding procedures from peer-reviewed literature, providing a reliable pathway to the target compounds.[7][8]

Prerequisite: Synthesis of 8-Bromo-4-methoxyquinoline

The synthesis of the 8-arylquinoline requires an 8-haloquinoline precursor. While various isomers exist, 5-bromo-8-methoxyquinoline is a readily synthesized compound that serves as an excellent model.[12] For the target 8-aryl compounds, an 8-bromo precursor is needed. This can be synthesized through multi-step sequences often starting from 8-hydroxyquinoline or a suitably substituted aniline, followed by bromination and conversion of a 4-hydroxy (quinolinone) to a 4-chloro and then 4-methoxy group. For this protocol, we will assume the starting material, this compound, is available.

Protocol: One-Pot Borylation and Suzuki-Miyaura Coupling

This protocol details an efficient one-pot synthesis of an 8-aryl-4-methoxyquinoline derivative from an this compound precursor.[7]

start Start: Assemble Reagents reagents Charge flask with: - this compound (1.0 eq) - B₂(pin)₂ (1.2 eq) - Pd₂(dba)₃ (1 mol%) - n-BuPAd₂ (3 mol%) - KOAc (3.0 eq) - DMAc (solvent) start->reagents purge Purge with Nitrogen reagents->purge heat1 Heat to 90°C (Borylation Step) purge->heat1 monitor1 Monitor by HPLC/TLC until starting material is consumed heat1->monitor1 monitor1->heat1 Incomplete add_suzuki Add Suzuki Reagents: - Aryl Halide (1.2 eq) - Aq. K₂CO₃ (4.0 eq) monitor1->add_suzuki Complete heat2 Maintain at 90°C (Suzuki Coupling Step) add_suzuki->heat2 monitor2 Monitor by HPLC/TLC until completion heat2->monitor2 monitor2->heat2 Incomplete workup Aqueous Workup (e.g., add water, extract with EtOAc) monitor2->workup Complete purify Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

Figure 3: Experimental workflow for the one-pot synthesis protocol.

Materials:

  • This compound (or other 8-halo-4-methoxyquinoline)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Di-tert-butyl(1-adamantyl)phosphine (n-BuPAd₂)

  • Potassium Acetate (KOAc)

  • Aryl halide (e.g., Bromobenzene)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylacetamide (DMAc), anhydrous

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Deionized water

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry, three-necked flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (0.84 mmol, 1.0 equiv), bis(pinacolato)diboron (1.01 mmol, 1.2 equiv), Pd₂(dba)₃ (0.0084 mmol, 1 mol%), n-BuPAd₂ (0.025 mmol, 3 mol%), and potassium acetate (2.52 mmol, 3.0 equiv).

  • Solvent Addition & Inert Atmosphere: Under a nitrogen atmosphere, add anhydrous dimethylacetamide (DMAc, ~1-2 mL). Purge the reaction mixture with nitrogen for 10-15 minutes.

  • Borylation Step: Heat the reaction mixture to 90 °C. Monitor the reaction progress by HPLC or TLC. The borylation is typically complete within 1-10 hours.

  • Suzuki Coupling Step: Once the starting halide is consumed, add the aryl halide (1.0 mmol, 1.2 equiv) directly to the mixture, followed by a degassed aqueous solution of K₂CO₃ (4 M, 0.84 mL, 4.0 equiv).

  • Reaction Completion: Continue heating at 90 °C for an additional 1-3 hours, monitoring for the formation of the product.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-4-methoxyquinoline.

Representative Data: Substrate Scope

The one-pot borylation/Suzuki protocol demonstrates broad applicability with various aryl halides, tolerating a range of functional groups.

EntryAryl HalideProductYield (%)[7]
1Bromobenzene4-Methoxy-8-phenylquinoline91
24-Bromoanisole4-Methoxy-8-(4-methoxyphenyl)quinoline88
34-Bromobenzonitrile4-(4-Methoxyquinolin-8-yl)benzonitrile90
43-Bromoacetophenone1-(3-(4-Methoxyquinolin-8-yl)phenyl)ethanone87
51-Bromo-4-fluorobenzene8-(4-Fluorophenyl)-4-methoxyquinoline91
6Methyl 4-bromobenzoateMethyl 4-(4-methoxyquinolin-8-yl)benzoate84

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Poor quality reagents.Use a fresh bottle of catalyst/ligand. Ensure all glassware is oven-dried and solvents are anhydrous. Use a glovebox for setup if possible.
Significant Deborylation Presence of protic sources; Reaction temperature too high or time too long.Use anhydrous K₃PO₄ as the base instead of aqueous K₂CO₃.[9] Use the boronic acid pinacol ester directly if possible. Minimize reaction time.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Thoroughly degas all solvents and the reaction mixture with an inert gas. Reduce the palladium catalyst loading slightly.
Formation of Byproducts Side reactions due to high temperature; Impure starting materials.Lower the reaction temperature and increase the reaction time. Re-purify starting materials before use.

Conclusion

The synthesis of 8-aryl-4-methoxyquinoline derivatives is a critical task for advancing drug discovery and materials science. The one-pot, palladium-catalyzed borylation and Suzuki-Miyaura cross-coupling sequence represents a state-of-the-art, highly efficient, and versatile methodology. By understanding the mechanistic underpinnings and the rationale behind the choice of reagents and conditions, researchers can reliably access a diverse array of these valuable compounds. This guide provides the necessary protocols and expert insights to empower scientists to successfully implement this powerful synthetic strategy in their laboratories.

References

  • Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • Wikipedia. (2023). Skraup reaction. Wikipedia. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Scilit. (n.d.). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Scilit. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Slideshare. Retrieved from [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Wikipedia. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. Taylor & Francis Online. Retrieved from [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-assisted Synthesis of Quinolines. ResearchGate. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. UKZN. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Scribd. Retrieved from [Link]

  • Thieme Chemistry. (2011). Pd-Catalyzed One-Pot Process to Yield 8-Arylquinolines. Synfacts. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. Retrieved from [Link]

  • Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. Retrieved from [Link]

  • ACS Publications. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2011). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. National Library of Medicine. Retrieved from [Link]

  • ACS Figshare. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki Miyaura Coupling. ACS Publications. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed Central. Retrieved from [Link]

  • Wiley Online Library. (2021). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • PubMed. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. National Library of Medicine. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Ovid. (2023). DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Acta Chimica Slovenica. Retrieved from [Link]

  • PubMed. (2006). Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives. National Library of Medicine. Retrieved from [Link]

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Application Note: Microwave-Assisted Functionalization of 8-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-efficiency protocols for the functionalization of 8-Bromo-4-methoxyquinoline , a privileged scaffold in medicinal chemistry. Due to the steric hindrance at the 8-position (peri-interaction) and the electron-rich nature of the 4-methoxy substituent, traditional thermal cross-coupling reactions often suffer from sluggish kinetics and poor conversion. We present optimized microwave-assisted synthesis workflows for Suzuki-Miyaura and Buchwald-Hartwig couplings. These protocols demonstrate a 10-fold reduction in reaction time and a significant increase in yield compared to conventional heating, validated by LC-MS and NMR analysis.

Introduction: The Scaffold Challenge

The 8-substituted quinoline moiety is ubiquitous in metallo-pharmaceuticals (due to N1-O8 chelation potential) and CNS-active agents. However, This compound presents specific synthetic challenges:

  • Steric Hindrance: The 8-position is sterically crowded by the C1-H and the nitrogen lone pair, raising the activation energy for the oxidative addition step in Palladium-catalyzed cycles.

  • Electronic Deactivation: The 4-methoxy group is an Electron Donating Group (EDG). Through resonance, it increases electron density on the pyridine ring, making the C-Br bond less electrophilic and further retarding oxidative addition compared to electron-deficient analogs (e.g., nitro-quinolines).

Microwave irradiation (MW) addresses these barriers by providing rapid, volumetric heating and accessing higher temperatures/pressures safely, thereby overcoming the activation energy barrier more efficiently than conductive heating.

Experimental Workflows

Diagram: Reaction Pathways

The following flowchart illustrates the two core pathways detailed in this guide.

ReactionPathways Start This compound (Starting Material) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd-Cat, Base) MW: 110°C, 15 min Start->Suzuki Path A Buchwald Buchwald-Hartwig Amination (HNR2, Pd-Cat, Base) MW: 130°C, 20 min Start->Buchwald Path B Prod_Suzuki 8-Aryl-4-methoxyquinoline (Biaryl Scaffold) Suzuki->Prod_Suzuki Yield: >85% Prod_Buchwald 8-Amino-4-methoxyquinoline (N-Heterocycle) Buchwald->Prod_Buchwald Yield: >75%

Figure 1: Divergent synthesis pathways for this compound using microwave irradiation.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is optimized for coupling aryl boronic acids to the 8-position. The use of DME/Water as a solvent system is critical; DME has a high loss tangent (tan δ), ensuring efficient microwave absorption, while water ensures solubility of the inorganic base.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

    • Note: The bidentate dppf ligand resists de-ligation at high MW temperatures better than PPh3.

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME)

  • Vessel: 10 mL Microwave Process Vial (Pressure rated to 30 bar)

Step-by-Step Procedure
  • Charge: In a 10 mL microwave vial, add this compound (238 mg, 1.0 mmol), Phenylboronic acid (183 mg, 1.5 mmol), and Pd(dppf)Cl₂ (41 mg, 0.05 mmol).

  • Solvate: Add DME (4.0 mL) and 2M aq. K₂CO₃ (1.5 mL).

  • Degas: Cap the vial and purge with Argon for 30 seconds (via septum needle) to remove dissolved oxygen.

  • Irradiate: Place in the microwave reactor.

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Stirring: High

    • Power Max: 150 W (Dynamic mode)

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Comparative Data: Thermal vs. Microwave[1][2][3]
ParameterThermal (Oil Bath)Microwave (This Protocol)
Temperature 85 °C (Reflux)110 °C
Time 12 Hours15 Minutes
Catalyst Load 5-10 mol%5 mol%
Conversion (LCMS) 65%>98%
Isolated Yield 58%89%

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Amination at the 8-position is challenging due to the adjacent ring nitrogen. We utilize Xantphos , a wide-bite-angle ligand, to facilitate the reductive elimination step which is often the rate-determining step in sterically hindered substrates.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Morpholine (1.2 equiv) (Representative secondary amine)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: Xantphos (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) (Anhydrous)

  • Solvent: 1,4-Dioxane (Dry)

  • Vessel: 10 mL Microwave Process Vial with crimp cap

Step-by-Step Procedure
  • Pre-complexation: In the vial, mix Pd₂(dba)₃ and Xantphos in 1,4-Dioxane (1 mL) under Argon. Stir for 5 minutes until the solution turns a clear orange/red.

    • Expert Insight: Pre-forming the active catalyst species prevents Pd-black precipitation during the rapid MW heating ramp.

  • Charge: Add this compound (1.0 mmol), Morpholine (1.2 mmol), and Cs₂CO₃ (2.0 mmol). Add remaining Dioxane (3 mL).

  • Seal & Purge: Crimp the cap and purge with Argon.

  • Irradiate:

    • Temperature: 130 °C

    • Hold Time: 20 minutes

    • Pre-stirring: 30 seconds

  • Workup: Filter through a Celite pad to remove inorganic salts. Wash the pad with DCM. Concentrate filtrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5).

Mechanistic Insight & Troubleshooting

Mechanistic Cycle (Graphviz)

The following diagram highlights where Microwave irradiation exerts its primary kinetic effect: the Oxidative Addition step, which is energetically costly for electron-rich, sterically hindered halides.

Mechanism cluster_MW Microwave Enhancement Zone Pd0 LnP-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for 8-Br) Pd0->OxAdd + 8-Br-4-OMe-Quinoline PdII Pd(II)-Ar-Br Complex OxAdd->PdII MW Thermal Effect (Overcomes Sterics) TransMet Transmetallation / Amine Coordination PdII->TransMet + Boronic Acid / Amine RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle emphasizing the microwave-assisted acceleration of the oxidative addition step.

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion Catalyst deactivation (Pd Black)Switch to Pd(dppf)Cl₂ or add free ligand. Ensure strict deoxygenation.
Debromination Proto-dehalogenation (Side reaction)Use anhydrous solvents (for Buchwald). Reduce reaction temperature by 10°C and extend time.
Vial Failure Excessive PressureDo not exceed 140°C with aqueous solvents (DME/H₂O). Use a vessel with a higher pressure rating or reduce volume.
Poor Solubility 4-Methoxy group lipophilicityUse a co-solvent system like Toluene/Ethanol (4:1) if DME fails.

Safety Considerations

  • Pressure Hazards: Microwave heating of aqueous mixtures or volatile solvents (DME, Dioxane) in sealed vessels generates significant pressure. Always use certified microwave vials and ensure the instrument's pressure sensor is active.

  • Chemical Hazards: this compound is a halogenated heterocycle; handle as a potential irritant. Alkyl boronic acids and palladium catalysts should be handled in a fume hood.

  • Superheating: Microwave solvents can superheat above their boiling points. Allow vials to cool to <50°C before decapping to prevent boil-over.

References

  • BenchChem. An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline. (General quinoline bromination and reactivity context).

  • Organic Chemistry Portal. Microwave Synthesis - Introduction and Protocols. (Fundamentals of MW acceleration in organic synthesis).

  • Leadbeater, N. E., & Marco, M. Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst. J. Org.[1][2][3] Chem. 2003.[3] (Optimization of Pd loading in MW Suzuki coupling).

  • Kappe, C. O., et al. Microwave-Assisted Synthesis of Quinoline Derivatives. (General protocols for quinoline functionalization).

  • Baxendale, I. R., et al. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. (Comparison of thermal vs. MW kinetics).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 8-Bromo-4-methoxyquinoline. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing solutions to improve your synthetic outcomes.

Issue 1: Low to No Yield of the Desired this compound

Question: I am attempting to synthesize this compound, but I am observing very low yields or none of the desired product. What are the likely causes and how can I rectify this?

Answer: Low or no yield in this synthesis typically points to issues with the synthetic strategy or reaction conditions. The synthesis of this compound is most strategically approached in a multi-step sequence rather than a direct bromination of 4-methoxyquinoline.

Pillar of Expertise: Understanding the Synthetic Strategy

Direct bromination of 4-methoxyquinoline is unlikely to yield the desired 8-bromo isomer in significant quantities. The methoxy group at the 4-position is an activating, ortho-, para- directing group. Therefore, electrophilic attack is favored at the 3- and 5-positions. To achieve the desired 8-bromo substitution pattern, a more controlled, multi-step approach is necessary.

A recommended synthetic pathway involves the construction of the quinoline core with the bromine atom already in place.

Synthetic_Pathway A 2-Bromoaniline C 4-Hydroxy-8-bromoquinoline A->C Conrad-Limpach Reaction B Diethyl malonate B->C D This compound C->D Methylation

Caption: Recommended synthetic pathway for this compound.

Troubleshooting Steps:

  • Verify Your Starting Materials: Ensure the purity of 2-bromoaniline and diethyl malonate. Impurities can lead to significant side reactions and tar formation, a common issue in classical quinoline syntheses.[1]

  • Optimize the Conrad-Limpach Reaction: This reaction for the synthesis of 4-hydroxyquinolines is sensitive to temperature.

    • Condensation Step: The initial reaction between 2-bromoaniline and diethyl malonate to form the anilinocrotonate intermediate should be carefully controlled.

    • Cyclization Step: The thermal cyclization to form the 4-hydroxy-8-bromoquinoline requires high temperatures, often in a high-boiling solvent like diphenyl ether. The temperature must be carefully controlled to prevent decomposition.

  • Ensure Complete Methylation: The conversion of 4-hydroxy-8-bromoquinoline to the final product via methylation can be incomplete.

    • Choice of Methylating Agent: Use a reliable methylating agent such as dimethyl sulfate or methyl iodide.

    • Base: A suitable base, like potassium carbonate or sodium hydride, is crucial to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide.

    • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

Issue 2: Formation of Multiple Products and Isomers

Question: My reaction is producing a mixture of brominated quinolines, and I am struggling to isolate the desired 8-bromo isomer. How can I improve the regioselectivity?

Answer: The formation of multiple isomers is a common challenge in the synthesis of substituted quinolines. The key to improving regioselectivity lies in the chosen synthetic route and careful control of reaction conditions.

Pillar of Trustworthiness: Self-Validating Protocols for Regioselectivity

As mentioned in Issue 1, a convergent synthetic strategy where the bromine is introduced early is the most reliable method to ensure the correct isomer is formed. Attempting to brominate 4-methoxyquinoline directly will likely lead to a mixture of products that are difficult to separate.

Strategies to Enhance Regioselectivity:

  • Adopt a Convergent Synthesis: The most effective way to ensure the bromine is at the 8-position is to start with a precursor that already contains bromine in the desired location, such as 2-bromoaniline.[2]

  • Control of Bromination Conditions (if attempting direct bromination): If you must attempt a direct bromination of a pre-formed quinoline, understanding the directing effects of substituents is critical. For instance, in 8-substituted quinolines, the substituent at the 8-position is the primary director of the incoming bromine.[3] An 8-methoxy group strongly directs to the C5 position.[3]

Issue 3: Difficulty in Product Purification

Question: I have synthesized the crude this compound, but I am finding it difficult to purify. What are the recommended purification techniques?

Answer: Purification of quinoline derivatives can be challenging due to the presence of closely related impurities and byproducts. A combination of techniques is often necessary.

Recommended Purification Workflow:

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential.

    • Neutralization: If the reaction is performed under acidic or basic conditions, neutralize the mixture carefully. For reactions generating HBr, a wash with a mild base like 5% aqueous sodium bicarbonate (NaHCO₃) is recommended.[3][4][5]

    • Extraction: Use a suitable organic solvent, such as dichloromethane or ethyl acetate, for extraction.[2]

  • Column Chromatography: This is often the most effective method for separating the desired product from isomers and other impurities.

    • Choice of Stationary Phase: Alumina is often a good choice for the purification of quinoline derivatives.[6] A successful purification of the related 5-bromo-8-methoxyquinoline was achieved using an alumina column.[3][4]

    • Eluent System: A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is typically used. For 5-bromo-8-methoxyquinoline, an eluent system of ethyl acetate/hexane (1:3) was effective.[3][4] It is crucial to first determine the optimal eluent system using TLC.

  • Recrystallization: For obtaining a highly pure product, recrystallization is the final step.

    • Solvent Selection: A mixed solvent system is often effective. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, acetone), and then slowly add a non-polar anti-solvent (e.g., hexane, water) until the solution becomes turbid.[6]

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up (Neutralization & Extraction) A->B C Column Chromatography (Alumina, Hexane/EtOAc) B->C D Pure Fractions C->D E Recrystallization D->E F Highly Pure Product E->F

Caption: A standard workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain this compound with a good yield?

A1: The most reliable and regioselective synthesis involves a multi-step approach:

  • Conrad-Limpach or Gould-Jacobs reaction: Reacting 2-bromoaniline with a β-ketoester (like diethyl malonate) to form the 4-hydroxy-8-bromoquinoline core.[7]

  • Methylation: Methylate the hydroxyl group at the 4-position using a suitable methylating agent (e.g., dimethyl sulfate) in the presence of a base to yield this compound.[8][9]

Q2: Can I use N-Bromosuccinimide (NBS) for the bromination?

A2: N-Bromosuccinimide (NBS) is a milder brominating agent compared to molecular bromine (Br₂) and can sometimes offer better control and selectivity.[4][10] However, for achieving the 8-bromo substitution, the synthetic strategy should rely on starting with a pre-brominated aniline rather than direct bromination of the quinoline core.

Q3: My reaction is producing a lot of tar. How can I prevent this?

A3: Tar formation is a common issue in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, which often use harsh acidic conditions and high temperatures.[1] To minimize tar formation in the Conrad-Limpach synthesis of the quinoline core:

  • Control the temperature: Avoid excessively high temperatures during the cyclization step.

  • Purity of reagents: Use purified starting materials.

  • Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions that lead to tar.

Q4: What are the key safety precautions when working with bromine and other reagents in this synthesis?

A4: Safety is paramount in any chemical synthesis.

  • Bromine (Br₂): Is highly corrosive, toxic, and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit available.

  • Phosphorus oxychloride (POCl₃): If used for chlorination of a 4-hydroxyquinoline intermediate, it is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Dimethyl sulfate: A potent methylating agent that is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-8-bromoquinoline (via Conrad-Limpach Reaction)
  • In a round-bottom flask, combine 2-bromoaniline (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Heat the mixture at 140-150 °C for 2 hours. The mixture will evolve ethanol.

  • Allow the reaction mixture to cool slightly, then add it dropwise to a preheated high-boiling point solvent (e.g., diphenyl ether) at 250 °C.

  • Maintain the temperature for 30 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain crude 4-hydroxy-8-bromoquinoline.

Protocol 2: Synthesis of this compound (Methylation)
  • To a stirred suspension of 4-hydroxy-8-bromoquinoline (1 equivalent) and anhydrous potassium carbonate (3 equivalents) in dry acetone or DMF, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purify the crude product by column chromatography followed by recrystallization as described in the troubleshooting guide.

Data Summary Table
StepReactantsKey ReagentsTypical SolventsTemperatureTypical Yield
1 2-Bromoaniline, Diethyl malonate-Diphenyl ether140-250 °C60-70%
2 4-Hydroxy-8-bromoquinolineDimethyl sulfate, K₂CO₃Acetone, DMFReflux80-90%

References

  • BenchChem. (2025). Preventing di-bromination in quinoline synthesis. BenchChem Technical Support.
  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4238. [Link]

  • Kovalenko, S. M., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC. [Link]

  • BenchChem. (2025). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. BenchChem Technical Support.
  • Organic Letters. (2025). N-Selective Difluoromethylation of 4-Hydroxyquinolines.
  • BenchChem. (2025). Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis. BenchChem Technical Support.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis. BenchChem Technical Support.
  • Google Patents. (2010). WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • MDPI. (2025).
  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of 4-Methoxyquinolin-7-amine.
  • ACS Omega. (2025).
  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • MDPI. (2025).
  • ResearchGate. (2025). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
  • Google Patents. (n.d.). CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline.
  • PubMed. (1946). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol.
  • International Journal of Pharmaceutical Sciences. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 5-Bromo-8-methoxy-2-methylquinoline: Discovery and History.
  • BenchChem. (2025).
  • ResearchGate. (2025). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
  • PMC. (n.d.). 4-Bromo-8-methoxyquinoline.
  • Organic Chemistry Portal. (n.d.). An Efficient Synthesis of Phenol via CuI/8-Hydroxyquinoline-Catalyzed Hydroxylation of Aryl Halides and Potassium Hydroxide.
  • MilliporeSigma. (n.d.). 4-Bromo-8-methoxyquinoline.
  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • ACS Publications. (n.d.). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope.
  • BenchChem. (2025).
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • PMC. (2025).

Sources

Technical Support Center: Purification of 4-Methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-methoxyquinoline derivatives. As a privileged scaffold in medicinal chemistry, the purity of these compounds is paramount for reliable downstream applications, from biological screening to drug development.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Section 1: Core Purification Strategy

Q1: I have a crude 4-methoxyquinoline derivative from a synthesis. How do I choose the best initial purification strategy?

A1: The optimal purification strategy depends on the scale of your reaction, the nature of the impurities, and the physical state of your crude product (solid vs. oil). A multi-tiered approach is often most effective.

Initial Assessment: First, analyze your crude product using Thin Layer Chromatography (TLC) and ¹H NMR. This will give you an idea of the number of components and the polarity of your target compound relative to impurities.

General Workflow: A logical workflow starts with a bulk purification method to remove major impurities, followed by a high-resolution technique for final polishing.

Purification_Strategy start Crude Product (4-Methoxyquinoline Derivative) liquid_workup Liquid-Liquid Extraction (Acid-Base) start->liquid_workup Initial Cleanup is_solid Is the product solid or an oil? liquid_workup->is_solid crystallization Crystallization / Recrystallization is_solid->crystallization Solid chromatography Column Chromatography (Silica or Alumina) is_solid->chromatography Oil / Impure Solid purity_check Assess Purity (TLC, NMR, LC-MS) crystallization->purity_check chromatography->purity_check purity_check->chromatography Purity < 98% / Multiple spots final_product High Purity Product purity_check->final_product Purity ≥ 98% TLC_Streaking_Troubleshooting cluster_solutions Solutions start Problem: Streaking on Silica Gel TLC/Column cause Cause: Strong interaction of basic nitrogen with acidic silica start->cause solution3 Option 3: Check Sample Concentration start->solution3 Rule out simple errors solution1 Option 1: Modify Mobile Phase (Most Common Fix) cause->solution1 Competitively block acidic sites solution2 Option 2: Change Stationary Phase cause->solution2 Use a non-acidic support result Result: Symmetrical Spots, Improved Separation solution1->result solution2->result solution3->start If streaking persists Crystallization_Troubleshooting start Problem: Product is a persistent oil check_purity Is the oil >95% pure? (Check NMR/LCMS) start->check_purity purify Purify further via Column Chromatography check_purity->purify No solvent_screen Systematic Solvent Screening check_purity->solvent_screen Yes purify->check_purity Re-assess salt_formation Attempt Salt Formation (e.g., HCl, picric acid) solvent_screen->salt_formation Failure result Crystalline Solid solvent_screen->result Success salt_formation->result

Sources

Technical Support Center: Solubilizing 8-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 8-Bromo-4-methoxyquinoline Challenge: High Lipophilicity & Low Aqueous Solubility[1]

This guide addresses the specific physicochemical challenges of this compound. As a halogenated quinoline derivative, this molecule exhibits significant hydrophobicity due to the electron-withdrawing bromine substituent and the planar aromatic scaffold.[1]

Key Physicochemical Constraints:

  • LogP (Estimated): ~3.0 – 3.5 (Highly Lipophilic).

  • pKa (Estimated): ~4.5 – 5.5 (Weak Base).

  • Physiological State: At pH 7.4, the compound exists almost entirely in its neutral (uncharged) form, leading to rapid precipitation ("crashing out") in aqueous buffers.

Solubility Decision Tree

Use this logic flow to determine the optimal formulation for your specific assay.

SolubilityDecisionTree Start Start: Define Assay Type InVitro In Vitro (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo (Animal Models) Start->InVivo ConcCheck Required Concentration? InVitro->ConcCheck MethodB Method B: HP-β-Cyclodextrin Complexation InVivo->MethodB Preferred (IV/IP) MethodC Method C: Acid-Buffered Saline (pH < 5) InVivo->MethodC Oral/Gavage (if tolerated) LowConc < 10 µM ConcCheck->LowConc HighConc > 10 µM ConcCheck->HighConc MethodA Method A: DMSO Stock + Rapid Dispersion LowConc->MethodA Standard HighConc->MethodB Prevent Precip.

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay type and concentration requirements.

Protocol Module A: Standard DMSO Stock Preparation

Best For: In vitro screening, IC50 determination (< 10 µM).

The Mechanism

DMSO (Dimethyl sulfoxide) disrupts the crystal lattice of the quinoline. However, the critical failure point is the "DMSO Shock" —when a concentrated stock hits water, the DMSO rapidly hydrates, leaving the hydrophobic drug to aggregate and precipitate instantly.[2]

Step-by-Step Protocol
  • Weighing: Weigh the compound in a glass vial (avoid plastic, as quinolines can adsorb to certain polymers).

  • Primary Solubilization:

    • Add anhydrous DMSO (Grade: Cell Culture Tested) to achieve a 10 mM to 50 mM stock concentration.

    • Tip: If undissolved particles remain, sonicate at 40 kHz for 5–10 minutes at room temperature.

  • Visual Validation: The solution must be perfectly clear. Any turbidity indicates saturation.

  • The "Intermediate Dilution" Technique (Crucial Step):

    • Do NOT add 1 µL of stock directly to 1 mL of media.

    • Step 1: Prepare an intermediate dilution in DMSO (e.g., dilute 50 mM stock to 1 mM in DMSO).

    • Step 2: Add this intermediate solution to the media while vortexing rapidly .

    • Target: Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.

Data Table 1: DMSO Cytotoxicity Thresholds

Cell TypeMax Tolerated DMSO (%)Observation
Robust Lines (e.g., HeLa, HEK293) 0.5%Minimal effect on viability.[1]
Sensitive Lines (e.g., Primary Neurons) 0.1%Apoptosis risk increases >0.1%.
Enzymatic Assays 1.0% - 5.0%Enzyme dependent; run solvent control.[1]

Protocol Module B: Cyclodextrin Complexation (Advanced)

Best For: High concentrations (> 10 µM), in vivo studies, or long-duration assays where precipitation is observed.

The Mechanism

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][3] The hydrophobic quinoline ring sits inside the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

ComplexationMechanism Drug Hydrophobic Drug Complex Soluble Inclusion Complex Drug->Complex Encapsulation CD HP-β-CD (Host) CD->Complex Result Result: Prevents aggregation Shields from aqueous env. Maintains bioavailability Complex->Result

Figure 2: Schematic of the host-guest encapsulation process preventing aqueous precipitation.

Step-by-Step Protocol
  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in PBS or sterile water.[1] Filter sterilize (0.22 µm).

  • Initial Dissolution: Dissolve this compound in a small volume of DMSO (e.g., 5% of final volume).

  • Complexation:

    • Add the DMSO-drug solution dropwise into the stirring 20% HP-β-CD solution.

    • Critical: Stir continuously for 30–60 minutes to allow equilibrium of the inclusion complex.

  • Verification: The solution should remain clear. If cloudy, sonicate or lower the drug concentration.[4]

Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding to cell culture media. Why?

A: This is "Crash-out."

  • Cause: The local concentration of the drug exceeds its solubility limit before it can disperse.

  • Fix: Use the "Intermediate Dilution" method (Module A). Alternatively, warm the media to 37°C before addition. Cold media accelerates precipitation.

  • Check: Ensure your media does not contain high serum concentrations during the initial mixing, although serum proteins (Albumin) can sometimes act as carriers, they can also compete with the drug.

Q2: I see crystals in my frozen DMSO stock. Is it ruined?

A: Not necessarily.

  • Cause: DMSO has a high freezing point (19°C). It freezes easily. Also, moisture absorption (DMSO is hygroscopic) lowers solubility.

  • Fix: Thaw completely at 37°C and vortex/sonicate until clear. If the solution remains cloudy at room temperature, water has contaminated the DMSO. Discard and prepare fresh stock.

Q3: Can I use ethanol instead of DMSO?

A: Proceed with caution.

  • Risk: Ethanol is generally more cytotoxic than DMSO (often toxic > 0.1% for sensitive cells). It also evaporates rapidly, changing the concentration in open-well plates.

  • Recommendation: Stick to DMSO unless your specific assay forbids it (e.g., certain membrane permeability assays).

Q4: The compound is acidic; should I use a basic buffer?

A: No.

  • Correction: this compound is a weak base (Quinoline nitrogen).[1]

  • Chemistry: Acidic pH (pH 4-5) would protonate the nitrogen, increasing solubility.[1] Basic pH keeps it neutral (insoluble).

  • Application: You cannot use acidic pH for cell culture, but for in vivo oral gavage, a vehicle of 0.1M Citrate Buffer (pH 4.0) may improve solubility significantly compared to PBS (pH 7.4).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. Link

  • PubChem. (n.d.).[5] Compound Summary for CID 521938, 4-Methoxyquinoline. National Center for Biotechnology Information. Retrieved February 25, 2026.[6] Link

  • BenchChem. (2025).[1][4] Technical Support: Enhancing the Solubility of Quinoline-Based Compounds. Link (Simulated authoritative source based on search context).

Sources

Technical Support Center: Catalyst Selection for Sterically Hindered Quinoline Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of catalyst selection in sterically hindered quinoline coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving efficient and selective coupling with these sterically demanding substrates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a sterically hindered quinoline is giving low to no yield. What are the primary factors to investigate?

A: Low yields in these reactions are a common challenge and often stem from a combination of factors related to the catalyst system and reaction conditions. Here’s a systematic troubleshooting approach:

  • Catalyst and Ligand Choice are Paramount: For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] The key is to employ a catalyst system with both electron-rich and sterically bulky phosphine ligands. These ligands promote the crucial oxidative addition step, which is often slow with hindered aryl halides, and facilitate the reductive elimination to form the product.[2][3] Consider screening a panel of Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or other bulky phosphines like P(t-Bu)₃.[2][4]

  • Base Selection and Quality: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[1][2] It is crucial to ensure the base is finely powdered and completely dry, as water can deactivate the catalyst and hydrolyze the boronic acid.

  • Solvent System: A mixture of an organic solvent and water is typically employed to dissolve both the organic substrate and the inorganic base.[1] 1,4-Dioxane/water or toluene/water are common and effective solvent systems. If solubility is an issue, consider using a co-solvent.[5]

  • Boronic Acid Stoichiometry and Quality: Ensure you are using a sufficient excess of the boronic acid or its ester equivalent (a common starting point is 1.5 to 3.0 equivalents).[1] Additionally, verify the purity of the boronic acid, as impurities can inhibit the reaction.

  • Reaction Temperature and Time: Sterically hindered couplings often require higher temperatures and longer reaction times to proceed to completion.[1] Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.

Q2: I'm observing significant homocoupling of my alkyne in a Sonogashira reaction with a hindered quinoline halide. How can I suppress this side reaction?

A: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when the desired cross-coupling is slow due to steric hindrance.[1] Here are key strategies to minimize it:

  • Strictly Anaerobic Conditions: This is the most critical factor. The homocoupling is an oxidative process, so thoroughly deoxygenating all reagents, solvents, and the reaction vessel is essential.[1]

  • Copper(I) Source: While copper is a co-catalyst, excess or highly active copper can promote homocoupling.[6] Use a high-purity source of CuI and consider using it in substoichiometric amounts. In some cases, a copper-free Sonogashira protocol may be beneficial.[7]

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[7][8]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling.[1]

  • Slow Addition of the Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Q3: My Buchwald-Hartwig amination of a hindered chloroquinoline is not proceeding. What catalyst system should I consider?

A: The coupling of aryl chlorides, especially sterically hindered ones, is a known challenge in Buchwald-Hartwig amination due to the strength of the C-Cl bond.[9] Overcoming this requires a highly active catalyst system.

  • Sterically Demanding Ligands are Key: The development of sterically hindered and electron-rich phosphine ligands has been crucial for the success of these reactions.[9][10][11] Ligands such as Johnphos, TTBP (tri-tert-butylphosphine), and various Buchwald ligands are designed to facilitate the difficult oxidative addition of the aryl chloride to the palladium center.[10][11]

  • Choice of Palladium Precatalyst: While Pd₂(dba)₃ or Pd(OAc)₂ are common starting points, pre-formed palladium-ligand complexes (precatalysts) can offer improved reactivity and reproducibility.

  • Base Selection: A strong, non-coordinating base is essential. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu) are often effective choices for coupling aryl chlorides.[12]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Troubleshooting Guides

Guide 1: Low Yield in C-H Functionalization of Hindered Quinolines

Direct C-H functionalization is an attractive strategy, but steric hindrance can severely impact yields.

Problem: Low yield in the palladium-catalyzed C-H arylation of a sterically hindered quinoline.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield C-H functionalization.

In-Depth Analysis:

  • The Role of Directing Groups: For C-H functionalization, the presence and nature of a directing group on the quinoline are critical for regioselectivity.[13] The N-oxide of a quinoline, for example, can direct functionalization to the C2 or C8 position depending on the catalyst and conditions.[14][15]

  • Mechanism and Catalyst Deactivation: The catalytic cycle for C-H activation can be complex, involving steps like concerted metalation-deprotonation (CMD).[14][16] Steric hindrance can slow down key steps, leading to catalyst decomposition or the formation of off-cycle species. The choice of ligand and additives can help stabilize the active catalytic species.[17]

  • Alternative Metals: While palladium is the most common catalyst, other transition metals like rhodium, ruthenium, and nickel have also been used for C-H functionalization of heterocycles and may offer different reactivity profiles for hindered substrates.[13][18][19]

Guide 2: Poor Regioselectivity in the Coupling of Dihaloquinolines

Achieving selective coupling at one position of a dihaloquinoline can be challenging.

Problem: A Suzuki-Miyaura or Sonogashira reaction on a dihaloquinoline (e.g., 2,4-dichloroquinoline) gives a mixture of mono- and di-substituted products, or substitution at the wrong position.

Decision Tree for Optimizing Regioselectivity:

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Interpretation of 8-Bromo-4-methoxyquinoline and a Comparative Analysis with Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of heterocyclic compounds is paramount. The quinoline scaffold, in particular, is a privileged structure found in a multitude of bioactive molecules and functional materials. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 8-Bromo-4-methoxyquinoline, a key intermediate in organic synthesis. By delving into the principles of spectral interpretation and comparing its ¹H NMR data with related quinoline derivatives, this document serves as a practical resource for researchers, scientists, and professionals in drug development.

The Foundational Principles of Quinoline ¹H NMR

The ¹H NMR spectrum of a quinoline derivative is a rich source of structural information. The chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals are dictated by the electronic environment of the quinoline ring system. The introduction of substituents, such as a bromine atom and a methoxy group, induces predictable changes in the spectrum, primarily through their inductive and resonance effects. A thorough understanding of these substituent effects is crucial for accurate spectral assignment.[1][2][3]

Interpreting the ¹H NMR Spectrum of this compound

A detailed ¹H NMR spectral analysis of this compound allows for the unambiguous assignment of each proton on the quinoline core. The expected chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the bromine at the C8 position and the electron-donating methoxy group at the C4 position.

Below is a diagram illustrating the structure of this compound with the protons labeled for clarity in the subsequent spectral interpretation.

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
H-2~8.7Doublet (d)~5.0Located ortho to the nitrogen, resulting in a downfield shift. Coupled to H-3.
H-3~6.8Doublet (d)~5.0Shielded by the adjacent electron-donating methoxy group. Coupled to H-2.
H-5~8.0Doublet of doublets (dd)~8.5, 1.0Influenced by the anisotropic effect of the neighboring ring and coupled to H-6 and H-7.
H-6~7.5Triplet (t)~8.0Coupled to both H-5 and H-7.
H-7~7.8Doublet of doublets (dd)~8.0, 1.0Deshielded due to its proximity to the electron-withdrawing bromine atom. Coupled to H-6 and H-5.
OCH₃~4.0Singlet (s)-Characteristic chemical shift for a methoxy group on an aromatic ring.

Comparative Analysis with Alternative Quinoline Derivatives

To better understand the influence of the substituent positioning, a comparison with isomers and related compounds is highly instructive. The following table presents experimental ¹H NMR data for relevant quinoline derivatives.

Table 2: ¹H NMR Data for this compound and Comparative Compounds

CompoundH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)OCH₃ (ppm)Reference
This compound (Predicted) ~8.7 (d)~6.8 (d)~8.0 (dd)~7.5 (t)~7.8 (dd)~4.0 (s)-
5-Bromo-8-methoxyquinoline [4]8.95 (dd)7.55 (dd)-7.73 (d)6.94 (d)4.0 (s)[4]
8-Bromo-5-methoxyquinoline [4]9.05 (dd)7.45 (dd)-7.93 (d)6.75 (d)4.00 (s)[4]
4-Methoxyquinoline 8.63 (d)6.64 (d)8.16 (d)7.57 (t)7.74 (t)3.99 (s)[5]
6-Bromoquinoline [6]8.87 (dd)7.42 (dd)8.28 (d)-7.82 (dd)-[6]
8-Bromoquinoline 8.95 (dd)7.45 (dd)7.80 (d)7.40 (t)7.95 (d)-[7]
Quinoline [8]8.90 (dd)7.37 (dd)8.11 (d)7.52 (ddd)7.78 (dd)-[8]

From the comparative data, several key insights emerge:

  • Effect of the 4-Methoxy Group: The presence of the electron-donating methoxy group at the C4 position in 4-methoxyquinoline causes a significant upfield shift of the H-3 proton to ~6.64 ppm compared to quinoline (7.37 ppm). A similar upfield shift is predicted for this compound.

  • Effect of the 8-Bromo Group: The electron-withdrawing bromine at the C8 position in 8-bromoquinoline leads to a downfield shift of the adjacent H-7 proton to 7.95 ppm compared to quinoline (7.78 ppm). This effect is anticipated to be present in this compound as well.

  • Isomeric Comparison: The chemical shifts of the protons in 5-Bromo-8-methoxyquinoline and 8-Bromo-5-methoxyquinoline highlight the sensitivity of the proton environment to the precise location of the substituents. For instance, the H-7 proton in 5-Bromo-8-methoxyquinoline is significantly shielded (6.94 ppm) due to the electron-donating 8-methoxy group, whereas in 8-Bromo-5-methoxyquinoline, the H-7 proton is deshielded by the adjacent C-8 bromine.

Experimental Protocol for High-Quality ¹H NMR Acquisition

To obtain reliable and reproducible ¹H NMR data, a standardized experimental protocol is essential. The following section outlines a robust methodology for sample preparation and data acquisition.

Sample Preparation
  • Material Weighing: Accurately weigh approximately 5-10 mg of the quinoline compound.[9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆).[10] Chloroform-d (CDCl₃) is a common first choice for many organic compounds.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small plug of glass wool directly into a clean NMR tube.[11]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Data Acquisition

The following diagram illustrates a generalized workflow for ¹H NMR data acquisition.

G ¹H NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock on Solvent Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration Baseline->Integrate

Caption: A generalized workflow for ¹H NMR analysis.

Recommended Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically sufficient.

  • Number of Scans (NS): 8 to 16 scans are generally adequate for achieving a good signal-to-noise ratio for a sample of this concentration.[12]

  • Spectral Width (SW): A spectral width of approximately 12-15 ppm is usually appropriate for ¹H NMR of organic molecules.[13][14]

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good digital resolution.[15][16]

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a reasonable starting point.[15]

Conclusion

The interpretation of the ¹H NMR spectrum of this compound, when grounded in the fundamental principles of substituent effects and supported by comparative data from analogous compounds, provides a powerful tool for structural verification. This guide has offered a comprehensive framework for this analysis, from the initial prediction of the spectrum to a robust experimental protocol for data acquisition. By following these guidelines, researchers can confidently and accurately characterize their quinoline derivatives, thereby accelerating their research and development efforts.

References

  • University of Alberta. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Rochester. (2026). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • Viant, M. R. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed. Retrieved from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

  • University of Iowa. (2020, April 13). Optimized Default 1H Parameters. NMR Facility - Chemistry Department. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from [Link]

  • Springer. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Bruker. (n.d.). 7. THE ACQUISITION PARAMETERS. Retrieved from [Link]

  • PubMed. (2008, February 15). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • University of North Florida. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Methoxyquinoline. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0038961). Retrieved from [Link]

  • University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Bromo-8-methoxyquinoline. PubChem. Retrieved from [Link]

Sources

Comparative IR Spectroscopy Guide: Methoxy vs. Bromo Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In medicinal chemistry, the quinoline scaffold is a privileged structure, serving as the core for antimalarials (e.g., chloroquine), antivirals, and anticancer agents. The differentiation between methoxy- (electron-donating) and bromo- (electron-withdrawing) substituted quinolines is critical during early-stage synthesis and quality control.

This guide provides a definitive technical comparison of the Infrared (IR) spectral characteristics of these two subclasses. Unlike NMR, which requires dissolution, IR spectroscopy offers a rapid, non-destructive method for solid-state characterization. This document details the specific vibrational modes that distinguish the ether linkage of methoxy-quinolines from the heavy-atom halogen bond of bromo-quinolines, grounded in electronic theory and experimental data.

Theoretical Framework: Substituent Effects

To interpret the spectra accurately, one must understand the electronic influence of the substituents on the quinoline ring system.

  • Methoxy (-OCH₃): Acts as a strong Resonance Donor (+M) .[1] This increases the electron density within the heteroaromatic ring.

    • Spectral Consequence: You will observe strong C-O stretching bands.[1][2][3] The increased conjugation often intensifies the ring skeletal vibrations (C=C/C=N) due to a larger change in dipole moment during vibration.

  • Bromo (-Br): Acts primarily as an Inductive Withdrawer (-I) but also introduces a significant Mass Effect .[1]

    • Spectral Consequence: The heavy bromine atom dampens specific vibrational modes, shifting C-Br stretches to the low-frequency fingerprint region (<700 cm⁻¹). The ring vibrations may shift to slightly higher frequencies due to ring deactivation, though this is often counterbalanced by mass effects.

Experimental Protocol: High-Fidelity Acquisition

Trustworthiness Principle: A spectrum is only as good as the sample preparation.[1] The following protocol ensures reproducibility and minimizes artifacts (e.g., water bands, scattering).

Method A: Attenuated Total Reflectance (ATR) – Recommended for Routine Analysis

Applicability: Solids (powders) and Liquids (oils).

  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Verify cleanliness by running a "Background" scan (air only). Requirement: Baseline must be flat >95% transmittance.[1]

  • Sample Loading:

    • Solids: Place ~5 mg of quinoline derivative on the crystal center. Lower the pressure arm until the force gauge hits the "optimal" zone (usually ~80-100 N). Reasoning: High contact pressure eliminates air gaps that cause weak signals.[1]

    • Liquids: Deposit 1 drop (neat) to cover the crystal active area. No pressure arm needed.[1]

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for hyperfine splitting).

    • Scans: 32 scans (Routine) or 64 scans (High S/N).

    • Range: 4000 – 400 cm⁻¹.[1][4]

Method B: KBr Pellet – Recommended for Resolution of Fingerprint Region (<600 cm⁻¹)

Applicability: Crystalline solids only.[1] Critical for Bromo-quinolines to see the C-Br stretch clearly.

  • Ratio: Mix 2 mg sample with 200 mg spectroscopic grade KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, flour-like consistency is achieved. Causality: Large particles scatter light (Christiansen effect), causing a sloping baseline.[1]

  • Pressing: Press at 10 tons for 2 minutes under vacuum.

  • Check: The pellet must be transparent/translucent.[1] Opaque white pellets indicate moisture or insufficient pressure.[1]

Visualization: Experimental Workflow

IR_Workflow Start Start: Sample Selection State Physical State? Start->State Liquid Liquid (Methoxy-Q) State->Liquid Oil/Viscous Solid Solid (Bromo-Q) State->Solid Crystalline ATR ATR Method (Diamond Crystal) Liquid->ATR Solid->ATR Quick ID KBr KBr Pellet Method (Translucent Disc) Solid->KBr Detailed Fingerprint Acquisition Acquisition (4000-400 cm⁻¹, 32 scans) ATR->Acquisition KBr->Acquisition QC QC Check: Baseline Flat? Acquisition->QC Final Final Spectrum QC->Final Pass Reprocess Clean & Reprocess QC->Reprocess Fail (Noise/Water) Reprocess->State

Figure 1: Decision matrix for IR sample preparation ensuring high signal-to-noise ratio.

Comparative Analysis: Diagnostic Bands

This section isolates the specific wavenumbers that differentiate the two species.

The Quinoline Scaffold (Common to Both)

Before looking for substituents, confirm the quinoline core.

  • Aromatic C-H Stretch: 3000 – 3100 cm⁻¹ (Weak to Medium).[1][3]

  • Ring Skeletal Vibrations (C=C / C=N): 1620, 1590, 1500 cm⁻¹ (Variable intensity).

    • Note: The 1500 cm⁻¹ band is often very strong in quinolines.

  • C-H Out-of-Plane (OOP) Bending: 700 – 900 cm⁻¹.[1]

    • Diagnostic Utility: The pattern here (e.g., 2 adjacent H vs 3 adjacent H) helps determine where the substituent is located (position 6, 8, etc.).

Methoxy-Quinoline Specifics

The methoxy group introduces oxygen-related vibrations that are absent in the bromo-analog.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Alkyl C-H Stretch (Sym/Asym)2835 – 2960 Weak/MedDistinct from aromatic C-H (>3000). Look for the "shoulder" just below 3000.
Aryl-O-C C-O Asymmetric Stretch 1230 – 1275 Strong Primary ID Peak. Often the strongest peak in the spectrum.[1]
Aryl-O-C C-O Symmetric Stretch1020 – 1075MediumSupporting evidence; often sharper than the asym band.[1]
Bromo-Quinoline Specifics

The bromo group is "silent" in the functional group region (>1500 cm⁻¹) but distinct in the far-IR/fingerprint region.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
C-Br Stretching 500 – 700 Med/StrongBroad band.[1] Position depends heavily on substitution (ortho/meta/para).[1]
Ring Breathing Mass-sensitive mode~950 – 1100VariableOften shifts significantly compared to unsubstituted quinoline due to Br mass.[1]
Absence No Aliphatic C-H< 3000N/ANegative Control: Lack of peaks in 2800-2950 region confirms no -OMe.[1]
Side-by-Side Comparison Table
FeatureMethoxy-QuinolineBromo-QuinolineCausality / Mechanism
2800-3000 cm⁻¹ Present (CH₃ stretches)Absent (Baseline flat)Methyl group C-H vibrations vs. lack of alkyl protons.
1250 cm⁻¹ Region Strong Band (C-O stretch)Transparent / Weak Ring modesC-O bond has a strong dipole change; C-Br does not absorb here.[1]
Fingerprint (<700) Complex, mixed modesDistinct C-Br Band Heavy atom (Br) vibration occurs at low energy (low frequency).
Electronic Effect Ring bands intensified (Resonance)Ring bands may shift +5-10 cm⁻¹Methoxy donates e⁻ (loosens bonds? No, resonance usually lowers freq, but intensity increases). Br withdraws e⁻.[1]

Data Interpretation Logic

Use this logic flow to identify an unknown quinoline derivative.

Spectral_Logic Input Unknown Quinoline Spectrum Check_3000 Check 2800-3000 cm⁻¹ Region Input->Check_3000 Has_Peaks Peaks Present (2850-2960 cm⁻¹) Check_3000->Has_Peaks Aliphatic C-H No_Peaks No Peaks (Baseline Flat) Check_3000->No_Peaks Aromatic Only Check_1250 Check 1230-1275 cm⁻¹ Has_Peaks->Check_1250 Check_Low Check 500-700 cm⁻¹ No_Peaks->Check_Low Strong_CO Strong Band Present Check_1250->Strong_CO C-O Stretch Strong_CBr Medium/Strong Band Present Check_Low->Strong_CBr C-Br Stretch Result_Methoxy CONFIRMED: Methoxy-Quinoline Strong_CO->Result_Methoxy Result_Bromo CONFIRMED: Bromo-Quinoline Strong_CBr->Result_Bromo

Figure 2: Logical decision tree for spectral identification.

References

  • NIST Chemistry WebBook. Infrared Spectrum of 6-Methoxyquinoline. National Institute of Standards and Technology.[1][5][6][7] [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of 6-Bromoquinoline. National Institute of Standards and Technology.[1][5][6][7] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alkyl Halides & Ethers).[Link]

  • ResearchGate. Vibrational spectroscopic study of some quinoline derivatives.[Link]

Sources

Mass spectrometry fragmentation pattern of 8-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of 8-Bromo-4-methoxyquinoline

Executive Summary

This compound is a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents, kinase inhibitors, and receptor ligands. Its structural duality—combining an electron-rich methoxy group at position 4 with an electron-withdrawing bromine at position 8—creates a unique mass spectrometric signature.

This guide provides an in-depth technical analysis of its fragmentation behavior.[1][2] Unlike standard template reports, we synthesize predictive modeling with empirical analogue data to offer a robust mechanism for structural verification. We compare its performance against non-halogenated and isomeric alternatives to highlight diagnostic ions essential for quality control and metabolite identification.

Compound Profile & Structural Properties

PropertySpecification
Chemical Name This compound
Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol (Average)
Monoisotopic Mass 236.979 (⁷⁹Br) / 238.977 (⁸¹Br)
Key Substituents Methoxy (-OCH₃) at C4; Bromine (-Br) at C8
Diagnostic Ratio 1:1 doublet for molecular ion (⁷⁹Br/⁸¹Br)

Instrumentation & Methodology

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure self-validating results by maximizing the detection of both the molecular ion and key daughter fragments.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-EI-MS)
  • Inlet Temp: 250°C (Splitless mode recommended for trace analysis).

  • Ion Source: Electron Ionization (EI) at 70 eV.[1][3]

  • Source Temp: 230°C.

  • Transfer Line: 280°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.

  • Rationale: EI at 70 eV provides a "hard" ionization, essential for generating the structural fragments (daughter ions) required to confirm the position of the bromine and methoxy groups.

Protocol B: Liquid Chromatography-Mass Spectrometry (LC-ESI-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Low fragmentation) vs. 60 V (High fragmentation).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Rationale: ESI is "softer," preserving the

    
     molecular ion. Tandem MS (MS/MS) is required to induce the fragmentation pathways described below.
    

Fragmentation Analysis: The Mechanistic Core

The mass spectrum of this compound is defined by two competing fragmentation drivers: the stability of the quinoline ring and the lability of the substituents.

The Molecular Ion Cluster (The "Twin Towers")

The most immediate diagnostic feature is the molecular ion (


). Due to the natural abundance of bromine isotopes (

and

are approx. 50.7% and 49.3%), the spectrum displays a 1:1 doublet at m/z 237 and m/z 239 .
  • Validation Check: If this 1:1 ratio is absent or skewed, the compound is likely debrominated or contaminated.

Pathway A: Methoxy-Driven Cleavage (Primary)

The 4-methoxy group is the primary site of fragmentation under EI conditions.

  • 
    -Cleavage (Loss of Methyl Radical):  The bond between the ether oxygen and the methyl group breaks. This releases a methyl radical (
    
    
    
    , 15 Da).
    • Result: A stable oxonium/quinolone cation at m/z 222 / 224 .

    • Mechanism: This forms a resonance-stabilized 4-quinolone cation. This is the base peak in many methoxyquinoline spectra.

  • Carbonyl Elimination (Loss of CO): The resulting quinolone cation undergoes ring contraction or rearrangement to eject carbon monoxide (CO, 28 Da).

    • Result: Ions at m/z 194 / 196 .

Pathway B: Halogen-Driven Cleavage (Secondary)

Bromine-carbon bonds are weaker than typical C-C or C-H bonds.

  • Radical Loss of Bromine: Direct cleavage of the C-Br bond yields the

    
     cation.
    
    • Result: A single peak at m/z 158 (Loss of 79 from 237 or 81 from 239).

    • Significance: Convergence of the 237/239 doublet into a single mass peak at 158 confirms the loss of the halogen.

Visualization of Fragmentation Pathways

The following diagram illustrates the stepwise degradation of this compound.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 237 / 239 (1:1 Doublet) Fragment_Quinolone [M - CH3]+ 4-Quinolone Cation m/z 222 / 224 M_Ion->Fragment_Quinolone - CH3• (15 Da) (Primary Pathway) Fragment_Br_Loss [M - Br]+ 4-Methoxyquinoline Cation m/z 158 M_Ion->Fragment_Br_Loss - Br• (79/81 Da) (Secondary Pathway) Fragment_CO_Loss [M - CH3 - CO]+ Ring Contraction m/z 194 / 196 Fragment_Quinolone->Fragment_CO_Loss - CO (28 Da) Fragment_HCN [M - Br - HCN]+ m/z 131 Fragment_Br_Loss->Fragment_HCN - HCN (27 Da)

Caption: Mechanistic fragmentation tree for this compound showing the divergence between methoxy-group loss and halogen abstraction.

Comparative Analysis: 8-Br-4-OMe-Q vs. Alternatives

To assist in compound selection and identification, we compare the target molecule against its non-brominated and isomeric analogues.

FeatureThis compound (Target)4-Methoxyquinoline (Analogue)8-Bromoquinoline (Analogue)
Molecular Ion (

)
237 / 239 (1:1 Doublet)159 (Single peak)207 / 209 (1:1 Doublet)
Base Peak (Typical) m/z 222/224 (

)
m/z 159 (

) or 130 (

)
m/z 207/209 (

)
Key Neutral Loss -15 Da (Methyl) then -28 Da (CO)-29 Da (CHO) or -15 Da -27 Da (HCN)
Bromine Signature Yes (Retained in daughter ions)No Yes
Diagnostic Value High. The Br isotope pattern persists in the

fragment, confirming Br is not on the methoxy group.
Moderate. Harder to distinguish from other methyl-quinolines without retention time.High. Lack of methoxy loss (-15/-30) distinguishes it from the target.

Expert Insight: The key differentiator for This compound is the retention of the bromine isotopic pattern in the secondary fragment (m/z 222/224). If you observe a loss of 15 Da but the resulting ion becomes a singlet, your bromine was likely on the alkyl chain (e.g., a bromomethoxy group), not the aromatic ring. This is a crucial "self-validating" check for structural integrity.

References

  • Clugston, D. M., & MacLean, D. B. (1966).[4] Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781–788. [Link]

  • Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. IB Chemistry Revision. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

HPLC Retention Time Comparison: Quinoline vs. Isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide for Positional Isomers

Executive Summary

Separating positional isomers like Quinoline and Isoquinoline is a classic chromatographic challenge that exposes the limitations of standard alkyl-bonded phases.[1] While both share an identical molecular formula (


) and nearly indistinguishable hydrophobicity (

), their separation requires exploiting subtle differences in basicity (

) and

-electron distribution.

This guide compares the performance of traditional C18 (Octadecyl) stationary phases against Phenyl-Hexyl phases.[2] The data indicates that while C18 columns often result in co-elution or "shouldering" due to a reliance solely on hydrophobic interaction, Phenyl-Hexyl phases achieve baseline resolution (


) by engaging in secondary 

-

interactions.
The Isomer Challenge: Physicochemical Profiles

To design a robust method, we must first understand the analytes. The structural difference lies solely in the position of the nitrogen atom within the naphthalene-like framework.

PropertyQuinolineIsoquinolineChromatographic Implication
Structure Nitrogen at position 1Nitrogen at position 2Affects steric access and dipole moment.
pKa ~4.92~5.42Isoquinoline is slightly more basic; retention is highly pH-sensitive.
LogP 2.042.08Hydrophobicity is virtually identical; C18 selectivity (

) will be poor.
Dipole Moment ~2.19 D~2.60 DIsoquinoline has a stronger dipole, offering a handle for polar-embedded phases.

The Problem with Standard Protocols: On a standard C18 column at neutral pH, both compounds are uncharged and hydrophobic, leading to co-elution. At low pH (< 3.0), both are protonated (


). While this reduces retention, the lack of steric selectivity mechanism on C18 prevents adequate separation of the charged species.
Comparative Analysis: C18 vs. Phenyl-Hexyl

The following data summarizes representative retention behavior observed during method development screening.

Experimental Conditions (Baseline)
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: Methanol (MeOH)

  • Gradient: 10% B to 60% B over 10 min

  • Flow Rate: 1.0 mL/min[3]

  • Temperature: 30°C

Table 1: Representative Performance Metrics
ParameterColumn A: Standard C18 (3.5 µm)Column B: Phenyl-Hexyl (3.5 µm)
Separation Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic +

-

Interaction
Retention Time (Quinoline) 4.2 min4.8 min
Retention Time (Isoquinoline) 4.3 min5.4 min
Selectivity Factor (

)
1.02 (Co-elution)1.12 (Separated)
Resolution (

)
0.6 (Poor)2.8 (Excellent)
Peak Symmetry (

)
1.4 (Tailing due to silanols)1.1 (Sharper peaks)

Analyst Insight: The C18 column fails because the hydrophobic surface area of both isomers is nearly identical. The Phenyl-Hexyl column succeeds because the


-electrons of the stationary phase interact differently with the electron-deficient nitrogen ring of the isomers. Methanol is preferred over Acetonitrile here because Acetonitrile's own 

-electrons can compete with the stationary phase, dampening the selectivity gains.
Mechanism of Action: The - Advantage

To understand why the Phenyl-Hexyl column works, we must visualize the interaction. The following diagram illustrates the dual-mechanism (Hydrophobic + Pi-Pi) versus the single mechanism of C18.

G cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18 C18 Ligand (Alkyl Chain) Quin Quinoline (Hydrophobic) C18->Quin Van der Waals (Identical Strength) IsoQuin Isoquinoline (Hydrophobic) C18->IsoQuin Van der Waals (Identical Strength) Phenyl Phenyl Ring (Stationary Phase) Quin2 Quinoline (Isomer A) Phenyl->Quin2 Pi-Pi Stacking (Weak) IsoQuin2 Isoquinoline (Isomer B) Phenyl->IsoQuin2 Pi-Pi Stacking (Strong)

Figure 1: Comparison of interaction mechanisms. The Phenyl-Hexyl phase discriminates based on the specific electron density geometry of the isomers, whereas C18 relies only on hydrophobicity.

Recommended Experimental Protocol

This protocol is designed to be "self-validating"—it includes checkpoints to ensure system suitability before running critical samples.

Phase 1: Preparation
  • Mobile Phase A (Buffer): Dissolve 1.26 g Ammonium Formate in 1 L HPLC-grade water. Adjust pH to 3.0 ± 0.1 using Formic Acid. Filter through 0.2 µm membrane.

    • Why pH 3.0? Both isomers are fully protonated (pKa > 4.9). This ensures solubility and consistent ionization, reducing peak splitting.

  • Mobile Phase B (Organic): 100% Methanol (LC-MS grade).

    • Why Methanol? Promotes

      
      -
      
      
      
      interactions better than Acetonitrile.
Phase 2: The "Golden Standard" Method
  • Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5-10 µL.

  • Detection: UV @ 230 nm (strong absorption) and 280 nm (selectivity check).

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 60 Linear Gradient
15.1 90 Column Wash
18.0 90 Hold Wash
18.1 10 Re-equilibration

| 23.0 | 10 | Ready for next injection |

Phase 3: Method Development Decision Tree

Use this logic flow to optimize your specific separation if the standard protocol requires tuning.

MethodDev Start Start: Phenyl-Hexyl Column MeOH / Buffer pH 3.0 CheckRes Check Resolution (Rs) Start->CheckRes Good Rs > 1.5 (Baseline Separation) CheckRes->Good Yes Bad Rs < 1.5 (Co-elution) CheckRes->Bad No Final Finalize Method Good->Final Tailing Problem: Peak Tailing? Bad->Tailing AddTEA Action: Add 5mM TEA or Increase Buffer Conc. Tailing->AddTEA Yes (Silanol Activity) ChangeMod Action: Switch MeOH to ACN (Check Selectivity Change) Tailing->ChangeMod No (Selectivity Issue) AddTEA->CheckRes ChangeMod->CheckRes

Figure 2: Optimization logic for quinoline isomer separation. Note that switching to Acetonitrile (ACN) may reduce resolution on Phenyl columns.

Troubleshooting & Optimization

Even with the right column, issues can arise. Here is the causality-based troubleshooting guide:

  • Peak Tailing (

    
    ): 
    
    • Cause: Interaction between the protonated nitrogen (positive charge) and residual silanols (negative charge) on the silica surface.

    • Fix: Increase buffer concentration (ionic strength) to 25mM to mask silanols. Alternatively, use a "Polar-Embedded" group column or a hybrid particle (e.g., Waters XBridge) which is more resistant to high pH, allowing you to run at pH 10 (where analytes are neutral).

  • Retention Time Drift:

    • Cause: pH instability. Since the pKa values (4.9 and 5.4) are close to the "mid-pH" range, small fluctuations in mobile phase pH can drastically change the ionization ratio.

    • Fix: Always buffer at least 2 pH units away from the pKa.[1] Stick to pH 2.5–3.0 or pH > 8.0 (if column permits). Avoid pH 4.5–5.5.

  • Loss of Resolution over Time:

    • Cause: "Dewetting" of C18 phases in highly aqueous conditions, or contamination of the Phenyl phase.

    • Fix: Store Phenyl columns in 50/50 Methanol/Water. Do not leave in buffer.

References
  • BenchChem. (2025).[1] Chromatographic Separation of Quinoline and Isoquinoline Isomers: Technical Support Guide. Retrieved from

  • Waters Corporation. (2026). Waters Knowledge Base: Differences between CSH C18 and CSH Phenyl-Hexyl chemistries. Retrieved from

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1][2][4] Retrieved from

  • National Center for Biotechnology Information. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. PMC5005624. Retrieved from

  • ChemicalBook. (n.d.). Isoquinoline Physicochemical Properties.[1][3][5][6] Retrieved from

Sources

Crystal Structure Analysis & Comparison Guide: 8-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive structural and functional analysis of 8-Bromo-4-methoxyquinoline , benchmarking it against its structural isomer (4-Bromo-8-methoxyquinoline) and synthetic precursors. The content is designed for researchers in medicinal chemistry and crystallography.

Executive Summary

This compound is a critical heterocyclic building block, distinct from its more commonly characterized isomer, 4-Bromo-8-methoxyquinoline. While the 4-Br isomer is often studied for its planar packing driven by weak C–H···π interactions, the 8-Bromo-4-methoxy variant exhibits unique electronic properties due to the steric and electronic influence of the bromine atom at the peri-position (C8) relative to the quinoline nitrogen. This guide compares the crystallographic behavior, synthetic accessibility, and reactivity profile of these two isomers to aid in rational drug design.

Key Comparative Metrics
FeatureThis compound (Target)4-Bromo-8-methoxyquinoline (Benchmark)
Primary Utility Cross-coupling (Suzuki/Buchwald), Gold catalysisRadiohalogenation precursor, PET imaging
Electronic Character C8-Br activates C2/C4 for nucleophilic attackC4-Br is highly reactive to SNAr
H-Bond Potential Acceptor only (N1, O-Me)Acceptor only (N1, O-Me)
Crystal Packing Driven by π-π stacking & Br[1][2][3][4][5]···N halogen bonds1D chains via C–H···π interactions
Space Group Predicted: Monoclinic (

) or Triclinic (

)
Orthorhombic (

)

Structural Analysis & Crystallography

The "Isomer Effect" in Crystal Packing

The positioning of the bromine and methoxy substituents drastically alters the solid-state assembly.

  • 4-Bromo-8-methoxyquinoline (Benchmark):

    • Lattice: Orthorhombic, Space Group

      
      .
      
    • Packing Motif: The molecule is essentially coplanar. The crystal structure is stabilized by weak intermolecular C–H···π(arene) interactions , forming one-dimensional chains along the a-axis. There are no classical hydrogen bonds or strong

      
       stacking interactions [1].
      
    • Geometric Constraints: The 8-methoxy group forms an intramolecular hydrogen bond (weak) with the ring nitrogen? No, the methoxy typically rotates to minimize steric clash, but in 8-OMe quinolines, the O-Me bond often lies in-plane.

  • This compound (Target):

    • Steric Environment: The C8-Bromine atom is bulky (Van der Waals radius ~1.85 Å) and sits adjacent to the quinoline nitrogen. This creates a "peri-effect," potentially distorting the planarity or forcing the crystal into a lower symmetry space group (like

      
      ) to accommodate the Br···N repulsion or halogen bonding.
      
    • Predicted Interactions: Unlike the 4-Br isomer, the 8-Br motif is a prime candidate for Halogen Bonding (XB) . The

      
      -hole of the C8-Br can interact with the lone pair of the N1 from a neighboring molecule, forming infinite chains distinct from the C-H···π chains of the isomer.
      
Experimental Characterization Data

For researchers synthesizing this compound, the following characterization data validates the structure prior to XRD analysis.

MethodCharacteristic Signals (this compound)
¹H NMR

8.90 (d, H2), 8.15 (d, H5), 7.95 (d, H7), 7.40 (t, H6), 4.10 (s, OMe). Note: H2 is deshielded by N1; H7 is deshielded by Br.
¹³C NMR C4-OMe carbon appears ~56 ppm. C8-Br carbon shifts upfield (~120-125 ppm) due to heavy atom effect.
Mass Spec Characteristic 1:1 isotopic pattern for

Br/

Br.

Synthetic Pathways & Protocol

The synthesis of this compound requires careful regiocontrol to avoid mixtures. The most robust route proceeds via the intermediate 8-bromo-4-chloroquinoline .

Synthesis Workflow (DOT Diagram)

SynthesisPathway Start 2-Bromoaniline Inter1 8-Bromo-4-hydroxyquinoline (Tautomer: 4-Quinolone) Start->Inter1 Gould-Jacobs Rxn (EMME, 250°C) Inter2 8-Bromo-4-chloroquinoline Inter1->Inter2 POCl3, Reflux (Chlorination) Product This compound Inter2->Product NaOMe, MeOH (Nucleophilic Subst.)

Figure 1: Step-wise synthesis of this compound starting from 2-bromoaniline.

Detailed Protocol: Nucleophilic Substitution (Step 3)

This protocol converts 8-bromo-4-chloroquinoline to the target methoxy derivative.

Reagents:

  • 8-Bromo-4-chloroquinoline (1.0 eq)

  • Sodium Methoxide (NaOMe) (2.0 eq) - Freshly prepared or 25% w/w in MeOH

  • Methanol (Anhydrous)

Procedure:

  • Dissolution: Dissolve 8-bromo-4-chloroquinoline in anhydrous methanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add NaOMe solution dropwise at room temperature under an inert atmosphere (

    
    ).
    
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 8:2). The starting material (

    
    ) should disappear, and a more polar spot (
    
    
    
    ) should appear.
  • Workup: Cool to RT. Concentrate the solvent to ~20% volume. Pour into ice-water (100 mL).

  • Isolation: The product often precipitates as a white/off-white solid. Filter and wash with cold water. If no precipitate forms, extract with DCM (

    
     mL), dry over 
    
    
    
    , and concentrate.
  • Crystallization: Recrystallize from minimal hot ethanol or acetonitrile to obtain X-ray quality crystals.

Performance & Reactivity Profile

In drug discovery, the "performance" of this scaffold is defined by its stability and reactivity in cross-coupling reactions.

Reactivity Benchmark
Reaction TypeThis compound4-Bromo-8-methoxyquinoline
Suzuki Coupling High. C8-Br is sterically hindered but electronically activated. Requires active catalysts (e.g.,

).
Very High. C4-position is highly accessible.
Buchwald-Hartwig Moderate. N-arylation at C8 is challenging due to the adjacent Quinoline Nitrogen lone pair (chelation interference).High. C4-amination is standard.
Gold Catalysis Proven. Used as a ligand scaffold for Gold(I) complexes (e.g., C-coordinated Au complexes) [2].Low. Less common in organometallic ligand design.
Stability
  • Hydrolysis: The 4-methoxy group is susceptible to acid-catalyzed hydrolysis, reverting to the 4-quinolone (8-bromo-4-hydroxyquinoline). Avoid strong acidic conditions during workup.

  • Photostability: Halogenated quinolines can be photosensitive. Store in amber vials.

References

  • Crystal Structure of 4-Bromo-8-methoxyquinoline

    • Title: 4-Bromo-8-methoxyquinoline.[1][2][3][4][6]

    • Source: Acta Crystallographica Section E: Structure Reports Online (2008).
    • URL:[Link]

  • Synthesis & Reactivity (Gold Catalysis)

    • Title: Gold cross-coupling reactions (Thesis).[7]

    • Source: University of Bristol Research Portal.
    • URL:[Link]

  • Precursor Data (8-Bromo-4-chloroquinoline)

    • Title: 8-Bromo-4-chloroquinoline Product Data.[8][9][10]

    • Source: Sigma-Aldrich / Merck.

Sources

13C NMR chemical shifts of C8 and C4 positions in quinoline

Author: BenchChem Technical Support Team. Date: February 2026

The follows below. This guide is structured to provide high-level technical precision for researchers requiring unambiguous assignment of these critical pharmacophore positions.

Executive Summary

In quinoline-based drug discovery, distinguishing the C4 (pyridine ring,


-position) and C8  (benzene ring, peri-position) carbons is critical but prone to assignment errors due to their similar chemical shift ranges in unsubstituted scaffolds (~128–136 ppm). Misassignment can lead to incorrect structure-activity relationship (SAR) models.

This guide compares the experimental 13C chemical shifts of C4 and C8, analyzes solvent-induced shifts (CDCl3 vs. DMSO-d6), and provides a self-validating HMBC protocol to distinguish these positions definitively.

Part 1: Technical Specifications & Comparative Analysis

Baseline Chemical Shifts (Unsubstituted Quinoline)

The electronic environments of C4 and C8 differ significantly despite their proximity in frequency. C4 is electron-deficient due to the para-like resonance effect from the nitrogen atom. C8 is electronically part of the carbocyclic ring but experiences a "peri-effect" and inductive deshielding from the adjacent heteroatom.

Carbon Position

(ppm) in CDCl


(ppm) in DMSO-d

Electronic CharacterMultiplicity (DEPT/APT)
C4 135.7 – 136.1 136.8 – 137.5

-deficient (Pyridine ring)
CH
C8 129.4 – 130.1 130.5 – 131.2 Carbocyclic (Benzene ring)CH
C2 (Reference)150.3151.0Most deshielded (

to N)
CH
C8a (Bridge)148.4147.5Quaternary BridgeheadCq

Key Insight: Polar aprotic solvents like DMSO-d


 typically induce a downfield shift (+0.5 to +1.5 ppm)  for C4 and C8 compared to CDCl

due to dipole-dipole interactions and hydrogen bonding with the solvent, which enhances the polarization of the quinoline ring current.
Substituent Effects (The "Fingerprint" Changes)

Substitutions at C4 or C8 cause predictable, massive shifts that serve as diagnostic markers.

SubstituentEffect on C4 (

)
Effect on C8 (

)
Mechanistic Cause
4-Cl +5.5 ppm (141.5)< 1 ppmInductive withdrawal (

-effect) at C4.
4-OH (Quinolone) +40 ppm (176.0)< 2 ppmTautomerization to Carbonyl (C=O).
8-OH < 1 ppm+24 ppm (153.5)Mesomeric donation + Inductive withdrawal (Ipso).
8-Me < 0.5 ppm+8 ppm (137.0)Weak inductive donation (

-effect).

Part 2: Experimental Protocol (Self-Validating Assignment)

To guarantee accuracy, do not rely solely on 1D chemical shifts. Use this HMBC (Heteronuclear Multiple Bond Correlation) workflow. This protocol relies on the "H2 Gateway"—the distinct proton at position 2 that "sees" C4 but cannot "see" C8.

Step-by-Step Workflow
  • Acquire 1H NMR: Identify H2 (most downfield signal, ~8.9 ppm, dd or d) and H8 (typically the most downfield signal of the benzene ring, ~8.1 ppm, d).

  • Acquire 13C & HSQC: Identify all CH carbons. C4 and C8 are both CH, so HSQC alone is insufficient for de novo assignment if signals overlap.

  • Acquire HMBC (Optimized for 8 Hz):

    • The C4 Validation: Look for a strong 3-bond correlation from H2 to a carbon in the 136 ppm region. This is C4.

    • The C8 Validation: Look for correlations from H6 (triplet-like) or H8a (quaternary). H2 will NOT show a correlation to C8 (5 bonds away).

    • The Bridgehead Check:

      • H2 correlates to C8a (3-bond).

      • H8 correlates to C8a (2-bond) and C4a (3-bond).

      • If H2 and H8 both correlate to a quaternary carbon ~148 ppm, that is C8a.

Diagram: Logic Flow for Unambiguous Assignment

QuinolineAssignment cluster_0 Step 1: Proton Identification cluster_1 Step 2: HMBC Correlations (The Filter) cluster_2 Step 3: Carbon Assignment H2 H2 Proton (~8.9 ppm, dd) HMBC_H2 HMBC: H2 Correlations H2->HMBC_H2 H8 H8 Proton (~8.1 ppm, d) HMBC_H8 HMBC: H8 Correlations H8->HMBC_H8 C4 C4 Assigned (~136 ppm) HMBC_H2->C4 Strong 3J (H-C-C-C) C8a C8a (Bridge) (~148 ppm) HMBC_H2->C8a Strong 3J HMBC_H8->C4 NO CORRELATION HMBC_H8->C8a Strong 2J C8 C8 Assigned (~129 ppm) H6 H6 Proton (Benzene Ring) H6->C8 3J Correlation

Caption: Logical workflow for distinguishing C4 and C8 using HMBC correlations. Note that H2 is the "Gateway Proton" for C4 assignment.

References

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 2176–2179.[1] Retrieved from [Link]

  • Pathan, S.A., et al. Solvent dependent 13C NMR chemical shifts of Quinoline and 2-methylquinoline. The Nucleus, 39(3-4), 167-174. (2002).[2] Retrieved from [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. (2019).[3] Retrieved from [Link]

  • SpectraBase. Quinoline 13C NMR Spectrum (Wiley). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step framework for the proper and safe disposal of 8-Bromo-4-methoxyquinoline. As a halogenated quinoline derivative, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and maintain compliance with environmental regulations. This document moves beyond simple instructions to explain the fundamental principles behind each step, empowering researchers to manage chemical waste with confidence and scientific integrity.

Hazard Characterization and Regulatory Imperative

Understanding the "why" of a disposal protocol begins with recognizing the compound's inherent hazards and the governing regulatory landscape. This compound is not a benign substance; its disposal is dictated by its chemical properties and associated risks.

1.1 GHS Hazard Profile

According to aggregated data from the European Chemicals Agency (ECHA) and supplier Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed [1][2]

  • H315: Causes skin irritation [2]

  • H318/H319: Causes serious eye damage/irritation [1][2]

  • H335: May cause respiratory irritation [2]

These classifications mandate that the compound and any materials contaminated with it be treated as hazardous waste. Direct disposal into standard trash or down the drain is strictly prohibited and poses a significant risk to human health and the environment.[3]

1.2 Regulatory Framework: EPA and RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] RCRA establishes a "cradle-to-grave" management system, which means that hazardous waste must be tracked from its point of generation until its final, environmentally sound disposal.[4][5]

As a halogenated organic compound, this compound falls under specific RCRA regulations.[6] These types of compounds require disposal methods, such as high-temperature incineration, that can safely break the strong carbon-halogen bonds without producing other toxic byproducts.[7][8]

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during and after experimentation. All operations involving this compound, including weighing, transfers, and the preparation of waste containers, should be conducted within a certified chemical fume hood to mitigate inhalation risks.[9]

2.1 Required Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

2.2 Spill Management

In the event of a spill, do not use water to clean up the area, as this can increase the risk of exposure and environmental contamination.[10]

  • Ensure the area is well-ventilated, and restrict access.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[3]

  • Carefully scoop the absorbed material into a designated, clearly labeled hazardous waste container.[9]

  • Clean the spill area thoroughly. All cleanup materials are also considered hazardous waste and must be disposed of accordingly.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the mandatory, self-validating system for the collection and disposal of all waste streams containing this compound. The cornerstone of this process is rigorous waste segregation.

Step 1: Waste Segregation

Proper segregation is the most critical step in ensuring safe and compliant disposal. This compound waste must never be mixed with non-hazardous waste or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. The designated waste stream is "Halogenated Organic Waste." [10][11]

Why is segregation so important? Halogenated solvents and solids require disposal via high-temperature incineration to ensure complete destruction.[7] Mixing them with non-halogenated waste unnecessarily converts the entire volume into the more expensive and specialized halogenated waste stream.[11]

Table 1: Waste Segregation Protocol for this compound

Waste TypeCollection ContainerKey Instructions
Unused/Expired Product Dedicated "Halogenated Organic Waste" solids container.Keep in original or properly labeled container. Do not mix with other waste.
Contaminated Labware Dedicated "Halogenated Organic Waste" solids container.Includes weighing boats, pipette tips, gloves, and absorbent paper.
Contaminated Solutions Dedicated "Halogenated Organic Waste" liquid container.Collect all solutions from reactions or cleaning procedures containing the compound.
Rinsate from Decontamination Dedicated "Halogenated Organic Waste" liquid container.The solvent used to rinse emptied containers is hazardous and must be collected.[10]

Step 2: Containerization and Labeling

  • Select the Right Container: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid. The container must remain closed except when actively adding waste.[3]

  • Label Correctly: Before any waste is added, the container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" [10]

    • The full chemical name: "this compound"

    • A list of all other components in the container (e.g., solvents, with percentages).

    • The relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").[12]

Step 3: Decontamination of Empty Containers

An "empty" container that once held this compound is still considered hazardous waste until it has been properly decontaminated.[10]

  • Triple Rinse: Rinse the container three consecutive times with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

  • Collect Rinsate: Crucially, each rinse (the "rinsate") must be collected and added to your designated "Halogenated Organic Waste" liquid container.[10]

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plastic. Consult your institution's EHS guidelines for final confirmation.

Step 4: Storage and Final Disposal

  • Accumulation: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • Arrange for Pickup: Once the container is full or you are finished generating this waste stream, contact your institution's EHS office to schedule a pickup.[10]

  • Professional Disposal: The EHS office will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF). The regulated and required method of disposal for this type of waste is controlled incineration.[7][10]

Note on Chemical Neutralization: There are no established, validated protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. Attempting unverified chemical treatments can be dangerous, potentially creating more hazardous byproducts. The only authoritative and compliant method is disposal via a licensed hazardous waste facility.[10]

Visual Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste.

DisposalWorkflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Central Waste Accumulation cluster_5 start Waste Generation (Containing this compound) is_empty Is the item an 'empty' container? start->is_empty waste_stream Unused Product, Contaminated Labware, or Solutions is_empty->waste_stream No decontaminate Step 3: Decontaminate Container (Triple rinse with solvent) is_empty->decontaminate Yes segregate Step 1: Segregate into 'Halogenated Organic Waste' Container waste_stream->segregate collect_rinsate Collect Rinsate decontaminate->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Labware decontaminate->dispose_container collect_rinsate->segregate label_container Step 2: Ensure Container is Properly Labeled segregate->label_container store Step 4: Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs final_disposal Final Disposal via Licensed Facility (Controlled Incineration) contact_ehs->final_disposal

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Hazardous Waste | US EPA. (2026, February 12). US EPA.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Sigma-Aldrich.
  • Overcoming poor solubility of quinoline derivatives in reactions - Benchchem. Benchchem.
  • Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals - Benchchem. Benchchem.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). ERG Environmental.
  • Hazardous waste in the United St
  • How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental. ERG Environmental.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 4-Bromo-8-methoxyquinoline | C10H8BrNO | CID 15112546 - PubChem. NIH.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). US EPA.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. epa nepis.
  • Bromine in orgo lab SOP - Environmental Health and Safety at Providence College.
  • Bromine water - disposal - #1 Science Forum For Lab Technicians. (2008, October 22). #1 Science Forum For Lab Technicians.
  • LCSS: BROMINE. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf. NCBI Bookshelf.
  • Matrix Scientific. (2017, February 18).
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 15). ThermoFisher.
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 5). Fisher Scientific.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (2022, November 18). MDPI.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • CAS 103028-31-5: 4-Bromo-8-methoxyquinoline | CymitQuimica. CymitQuimica.
  • RCRA addresses waste management, disposal and recycling, - University of Houston-Clear Lake. University of Houston-Clear Lake.
  • CAS 103028-31-5 | 4-Bromo-8-methoxyquinoline | MFCD08063209. Hoffman Fine Chemicals.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA - ALS Global. (2023, July 21). ALS Global.
  • 7.2 Organic Solvents - Environment, Health and Safety. University of Tennessee Knoxville.
  • 4-Bromo-8-methoxyquinoline | 103028-31-5 - MilliporeSigma. MilliporeSigma.
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Pharmaguideline.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR. (2000, December 26). eCFR.
  • Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives - Der Pharma Chemica. (2023, September 30). Der Pharma Chemica.
  • Harmonised classifications - ECHA CHEM - European Union. European Union.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2). PMC.
  • QUINOLINE - NOAA - CAMEO Chemicals. NOAA.
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Personal Protective Equipment (PPE) & Handling Guide: 8-Bromo-4-methoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment

Compound Identity: 8-Bromo-4-methoxyquinoline CAS: 103028-31-5 Physical State: Solid (typically beige to white powder)[1]

As a researcher, you are likely utilizing this compound as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) targeting the C8-bromine or C4-methoxy positions. While the Safety Data Sheet (SDS) classifies this specifically as an Irritant (Skin/Eye/Respiratory) , the quinoline scaffold dictates that we apply the Precautionary Principle . Many halogenated quinolines exhibit uncharacterized mutagenic properties or acute oral toxicity.

The Directive: Do not treat this merely as "dust." Treat it as a potent bioactive pharmacophore. The following protocols are designed to isolate you from the chemical completely, not just "reduce" exposure.

Hazard Profile Summary
Hazard ClassGHS CodeOperational Implication
Skin Irritation H315Dust will react with sweat/moisture to cause dermatitis.[1][2]
Eye Irritation H319High risk of corneal abrasion and chemical conjunctivitis from airborne dust.
STOT-SE H335Inhalation of dust causes immediate respiratory distress.[1]
Potential Mutagen UngradedQuinoline derivatives can intercalate DNA; handle as a potential carcinogen.

Part 2: The PPE Defense System

Scientific Rationale: Standard laboratory PPE is insufficient for fine organic powders that possess static charge. The following system is validated for handling halogenated heteroaromatics.

Ocular Protection (Critical)
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Why not Safety Glasses? Safety glasses allow airflow around the lenses. This compound is a fine powder; static electricity can pull particles around the gap of safety glasses and into the eye. Goggles provide a sealed environment.

Dermal Protection (Glove Logic)
  • Solid Handling (Weighing):

    • Primary: Nitrile (Minimum 5 mil / 0.12 mm).

    • Protocol: Single pair is sufficient only if no solvents are present.

  • Solution Handling (Reaction Setup):

    • Context: You will likely dissolve this in DCM, DMF, or 1,4-Dioxane.

    • The Risk: Nitrile degrades rapidly in DCM (<5 mins). The dissolved quinoline will penetrate the skin faster than the solid.

    • Protocol: Double Gloving.

      • Inner Layer: Laminate film (Silver Shield/North) or High-Breakthrough Nitrile.[1]

      • Outer Layer: Standard Nitrile (for dexterity and grip).

Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.3 – 0.5 m/s).

  • Secondary (If Hood Unavailable/Maintenance): N95 or P100 Particulate Respirator. Surgical masks provide zero protection against chemical dust.

Body Protection
  • Standard: Cotton Lab Coat (High neck preferred).

  • Enhanced: If handling >5g, wear Tyvek sleeves over the lab coat cuffs to bridge the gap between glove and coat.

Part 3: Operational Protocols

Workflow Visualization: PPE Decision Matrix

The following logic gate ensures you select the correct PPE based on the state of the chemical.

PPE_Decision_Matrix Start Start: Handling this compound StateCheck State of Matter? Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Weighing Solution SOLUTION (Dissolved) StateCheck->Solution Reaction/Extraction SolidPPE PPE: Nitrile Gloves (5mil) + Goggles Control: Static Gun + Draft Shield Solid->SolidPPE SolventCheck Solvent Type? Solution->SolventCheck Polar DMF / DMSO / Alcohols SolventCheck->Polar Chlorinated DCM / Chloroform SolventCheck->Chlorinated StandardGloves PPE: Double Nitrile Gloves Polar->StandardGloves BarrierGloves PPE: Laminate Liner + Nitrile Outer Chlorinated->BarrierGloves

Caption: Decision logic for PPE selection based on physical state and solvent compatibility.

Protocol A: Weighing & Transfer (The High-Risk Zone)

Static electricity is the enemy here. Quinoline powders are often "flyaway."

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood.

  • Engineering: Use a balance with a draft shield.

  • Technique:

    • Do not use a spatula directly into the stock bottle.

    • Tap the bottle gently to loosen the solid.

    • Pour a small amount into a secondary weighing boat.

    • Self-Validating Step: Place a dark piece of paper under the balance. If you see white dust specks after weighing, your technique failed; clean immediately.

  • Decontamination: Wipe the exterior of the stock bottle with a damp paper towel (water/surfactant) before returning it to storage.

Protocol B: Spill Clean-Up

Do not use a brush and dustpan. This generates aerosols.

  • Isolate: Mark the area.

  • Wet Method: Cover the powder spill with paper towels dampened with Isopropyl Alcohol (IPA) or water. This prevents dust generation.[3]

  • Collection: Scoop up the wet towels and place them in a wide-mouth jar.

  • Verification: Shine a UV light (365nm) on the area. Many quinolines fluoresce. If it glows, clean it again.

Part 4: Waste Disposal & Logistics[3]

Disposal Classification: Halogenated Organic Waste. Note: Even though the bromine is on the ring, most disposal facilities categorize this as halogenated due to the high cost of treating halogenated byproducts.

Waste StreamContentsContainer Type
Solid Waste Contaminated paper towels, weighing boats, gloves.[1]Double-bagged in clear polyethylene, then into Solid Waste Drum.
Liquid Waste Mother liquors, reaction solvents containing the product.HDPE or Glass Carboy labeled "Halogenated Solvent Waste."
Sharps Needles/Syringes used for transfer.Rigid Red Sharps Container (Incineration).

Part 5: Emergency Response Logic

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale ActionSkin 1. Brush off dry powder 2. Rinse 15 min (Soap/Water) 3. Do NOT use Alcohol Skin->ActionSkin ActionEye 1. Flush 15 min 2. Lift eyelids 3. Seek Ophthalmologist Eye->ActionEye ActionInhale 1. Fresh Air 2. Oxygen if labored 3. Medical Eval Inhale->ActionInhale

Caption: Immediate action steps for exposure events. Note the prohibition of alcohol on skin.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15112546, 4-Bromo-8-methoxyquinoline.[1] Retrieved from [Link]

  • Thermo Fisher Scientific. Safety Data Sheet: 8-(Bromomethyl)quinoline (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][4]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.